Technical Documentation Center

4-Bromo-1,2-benzothiazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-1,2-benzothiazol-3-amine
  • CAS: 1379314-27-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Bromo-Aminobenzothiazoles for Researchers and Drug Development Professionals

A Note on Isomeric Specificity: The initial query for this guide specified 4-bromo-1,2-benzothiazol-3-amine . Diligent research has revealed a significant lack of available scientific literature, experimental data, and r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Isomeric Specificity: The initial query for this guide specified 4-bromo-1,2-benzothiazol-3-amine . Diligent research has revealed a significant lack of available scientific literature, experimental data, and registered CAS numbers for this specific isomer. Conversely, the closely related isomer, 4-bromo-1,3-benzothiazol-2-amine (CAS No. 20358-02-5) , is a well-characterized compound with extensive data available.[1][2] This suggests a high likelihood of isomeric confusion, as the 1,3-benzothiazole scaffold is a common and privileged structure in medicinal chemistry.

Therefore, this guide will focus on the thoroughly documented 4-bromo-1,3-benzothiazol-2-amine to provide a robust and data-driven resource. The principles, experimental methodologies, and physicochemical characteristics detailed herein will serve as a strong foundation for researchers working with related bromo-aminobenzothiazole structures.

Introduction to 4-bromo-1,3-benzothiazol-2-amine

4-bromo-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a bromine atom at position 4 and an amine group at position 2. The benzothiazole core is a significant pharmacophore, appearing in a wide array of biologically active molecules with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[3][4] The presence of the bromine atom and the amino group on the benzothiazole scaffold provides key electronic and steric features, as well as synthetic handles for further molecular elaboration, making it a valuable building block in drug discovery programs.

Molecular Structure and Core Properties

The structural arrangement of heteroatoms and substituents dictates the compound's fundamental physicochemical and pharmacological properties.

Caption: Chemical structure of 4-bromo-1,3-benzothiazol-2-amine.

Physicochemical Data Summary

The following table summarizes key computed and experimentally available physicochemical properties for 4-bromo-1,3-benzothiazol-2-amine.

PropertyValueSource
IUPAC Name 4-bromo-1,3-benzothiazol-2-aminePubChem[1]
CAS Number 20358-02-5PubChem[1]
Molecular Formula C₇H₅BrN₂SPubChem[1], Sigma-Aldrich[5]
Molecular Weight 229.10 g/mol PubChem[1]
Monoisotopic Mass 227.93568 DaPubChem[1]
Appearance SolidSigma-Aldrich[5]
Boiling Point (Predicted) 366.8°C at 760 mmHgLookChem[2]
Density (Predicted) 1.836 g/cm³LookChem[2]
XLogP3 (Lipophilicity) 2.7PubChem[1]
Polar Surface Area (PSA) 67.15 ŲLookChem[2]

Synthesis and Purification

The synthesis of 2-aminobenzothiazoles is a cornerstone of heterocyclic chemistry. The most common and reliable method for producing 4-bromo-1,3-benzothiazol-2-amine is through the electrophilic cyclization of a corresponding thiourea derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Aniline 3-Bromoaniline Thiourea In situ formation of 1-(3-bromophenyl)thiourea Aniline->Thiourea KSCN Potassium Thiocyanate KSCN->Thiourea Cyclization Oxidative Cyclization (Bromine in Acetic Acid) Thiourea->Cyclization Neutralization Neutralization (e.g., with aq. Ammonia) Cyclization->Neutralization Purification Filtration, Washing & Recrystallization Neutralization->Purification Product 4-Bromo-1,3-benzothiazol-2-amine Purification->Product

Caption: General workflow for the synthesis of 4-bromo-1,3-benzothiazol-2-amine.

Experimental Protocol: Synthesis via Oxidative Cyclization

This protocol is adapted from established methods for synthesizing substituted 2-aminobenzothiazoles.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-bromoaniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid.

  • Cooling: Cool the resulting mixture in an ice bath to maintain a temperature below 10°C.

  • Bromine Addition: Add a solution of bromine (0.01 mol) in glacial acetic acid dropwise via the dropping funnel. The rate of addition must be controlled to ensure the reaction temperature does not exceed 10°C.

    • Causality: This exothermic reaction involves the in-situ formation of 1-(3-bromophenyl)thiourea followed by an electrophilic cyclization. Low temperatures are critical to prevent the formation of polybrominated byproducts and to control the reaction rate.

  • Reaction Progression: After the bromine addition is complete, continue stirring the mixture for an additional 3 hours at the same temperature. A precipitate of the hydrochloride salt of the product should form.

  • Isolation of Intermediate Salt: Filter the reaction mixture to collect the separated hydrochloride salt. Wash the salt with a small amount of cold acetic acid and dry it.

  • Neutralization: Dissolve the dried hydrochloride salt in hot water and neutralize the solution with a 25% aqueous ammonia solution until a precipitate forms.

    • Self-Validation: The formation of a precipitate upon neutralization confirms the successful formation of the free amine, which is insoluble in the aqueous basic medium.

  • Final Product Isolation: Filter the precipitate, wash thoroughly with water to remove any remaining salts, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 4-bromo-1,3-benzothiazol-2-amine. The purity can be confirmed by melting point determination and spectroscopic analysis.

Spectroscopic and Analytical Characterization

The structural confirmation of a synthesized compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For 4-bromo-1,3-benzothiazol-2-amine, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400-3250N-H StretchPrimary Amine (-NH₂)Typically two bands (asymmetric and symmetric stretch), confirming the presence of the primary amine.
1650-1580N-H BendPrimary Amine (-NH₂)A characteristic bending vibration for primary amines.[2]
~1610C=N StretchThiazole RingIndicates the imine functionality within the heterocyclic ring.
1335-1250C-N StretchAromatic AmineStrong band confirming the connection of the amine to the aromatic system.[2]
~700-800C-Br StretchAryl BromideConfirms the presence of the bromine substituent on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the benzene ring and the exchangeable protons of the amine group. The protons on the brominated ring will exhibit characteristic chemical shifts and coupling patterns that can be used to confirm the substitution pattern. For example, spectra of related benzothiazoles show aromatic protons in the δ 7.0-8.3 ppm range.[6][7] The two amine protons (-NH₂) would likely appear as a broad singlet that is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon atom attached to the bromine (C4) will be influenced by the halogen's electronegativity. The C2 carbon, bonded to two nitrogen atoms and a sulfur atom, will appear significantly downfield (e.g., in related structures, >160 ppm).[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the compound and information about its fragmentation pattern, further confirming its identity.

  • Molecular Ion Peak (M⁺): Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum of 4-bromo-1,3-benzothiazol-2-amine will show two molecular ion peaks of nearly equal intensity at m/z 228 and m/z 230.[1] This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

Applications in Drug Discovery and Materials Science

The 4-bromo-1,3-benzothiazol-2-amine scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.

Applications Core 4-Bromo-1,3-benzothiazol-2-amine Mods Synthetic Elaboration (e.g., N-acylation, Suzuki coupling) Core->Mods Antimicrobial Antimicrobial Agents Mods->Antimicrobial Targeting bacterial enzymes Anticancer Anticancer Agents Mods->Anticancer Targeting signaling pathways Enzyme_Inhibitors Enzyme Inhibitors Mods->Enzyme_Inhibitors Kinase inhibitors, etc. Materials Organic Dyes & Materials Mods->Materials Precursors for dyes

Caption: Potential applications derived from the 4-bromo-1,3-benzothiazol-2-amine scaffold.

  • Antimicrobial Agents: The benzothiazole nucleus is a known pharmacophore in the development of antibacterial and antifungal compounds.[3] The amino group at the 2-position can be readily modified to generate libraries of amides, sulfonamides, or Schiff bases to optimize activity against various microbial targets.

  • Anticancer Drug Development: Many substituted benzothiazoles have shown potent and selective anticancer activity. The 4-bromo substituent can be used as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity and explore structure-activity relationships (SAR) against cancer cell lines.

  • Enzyme Inhibitors: The rigid, electron-rich benzothiazole system can effectively interact with the active sites of various enzymes, making derivatives of this compound candidates for inhibitors of kinases, proteases, or other enzymes implicated in disease.

  • Materials Science: Brominated aromatic compounds are important precursors in materials science, particularly for the synthesis of dyes and organic electronic materials.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, 4-bromo-1,3-benzothiazol-2-amine is considered hazardous.

  • Hazards: Toxic if swallowed (H301), causes skin irritation (H315), and causes serious eye irritation (H319).[1][5]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

References

  • PubChem. 4-Bromo-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. [Link]

  • LookChem. 4-bromo-1,3-benzothiazol-2-amine CAS NO.20358-02-5. [Link]

  • MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][5]thiadiazole). [Link]

  • Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. [Link]

  • MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • CompTox Chemicals Dashboard. 4-bromo-1,3-benzothiazol-2-amine hydrochloride. U.S. Environmental Protection Agency. [Link]

  • PubChemLite. 4-bromo-1,3-benzothiazol-2-amine (C7H5BrN2S). [Link]

  • Royal Society of Chemistry. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • MDPI. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]

  • ACG Publications. Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

  • NIST WebBook. 4-Amino-2,1,3-benzothiadiazole. National Institute of Standards and Technology. [Link]

Sources

Exploratory

electronic properties and HOMO-LUMO gap of 4-bromo-1,2-benzothiazol-3-amine

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 4-bromo-1,2-benzothiazol-3-amine Foreword: The Electronic Blueprint of a Bioactive Scaffold The benzothiazole nucleus is a cornerstone in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 4-bromo-1,2-benzothiazol-3-amine

Foreword: The Electronic Blueprint of a Bioactive Scaffold

The benzothiazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of compounds with significant biological activity and intriguing optoelectronic properties.[1][2] Understanding the electronic architecture of these molecules is paramount. The distribution of electrons, encapsulated by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates their reactivity, stability, and interaction with biological targets or light. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that governs the molecule's potential for charge transfer, a fundamental process in both drug-receptor binding and the function of organic electronic materials.[3][4]

This guide provides a comprehensive technical overview of the methodologies used to characterize the electronic properties of a specific, promising derivative: 4-bromo-1,2-benzothiazol-3-amine. While direct experimental data for this exact molecule is not extensively published, this paper synthesizes field-proven computational and experimental protocols, drawing upon established data from analogous benzothiazole structures to present a robust predictive framework. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical workflows required to elucidate the electronic blueprint of this and similar heterocyclic compounds.

Part 1: Computational Analysis via Density Functional Theory (DFT)

The Rationale for a Theoretical First Approach

Before embarking on synthesis and laboratory analysis, in-silico methods provide an invaluable predictive lens. Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for investigating the electronic structure of molecules.[5][6] It allows us to model the molecule's geometry, orbital energies, and spectral properties with a high degree of accuracy, guiding synthetic efforts and providing a theoretical foundation for interpreting experimental results. By calculating the electronic properties of 4-bromo-1,2-benzothiazol-3-amine, we can predict its chemical reactivity, kinetic stability, and potential for intramolecular charge transfer.[3][5]

Self-Validating Computational Protocol

The following protocol outlines a robust DFT workflow for characterizing 4-bromo-1,2-benzothiazol-3-amine. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on its proven success in accurately modeling similar benzothiazole systems.[5][7]

Step-by-Step Methodology:

  • Molecular Structure Input: The initial 3D structure of 4-bromo-1,2-benzothiazol-3-amine is drawn using a molecular editor like GaussView.

  • Geometry Optimization: A geometry optimization calculation is performed using a DFT method (e.g., B3LYP/6-311++G(d,p)) within a computational chemistry package like Gaussian. This step finds the most stable, lowest-energy conformation of the molecule.[7][8]

  • Vibrational Frequency Analysis: A frequency calculation is run on the optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.[7]

  • Frontier Molecular Orbital (FMO) Calculation: The energies of the HOMO and LUMO are calculated from the optimized structure. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[3][8]

  • Electronic Property Derivation: From the HOMO and LUMO energies, key global reactivity descriptors are calculated:

    • HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.[3]

    • Ionization Potential (I): I ≈ -EHOMO

    • Electron Affinity (A): A ≈ -ELUMO

    • Chemical Hardness (η): η = (I - A) / 2

    • Electrophilicity Index (ω): ω = (I + A)² / (8 * (I - A))

  • Simulated UV-Vis Spectrum: A Time-Dependent DFT (TD-DFT) calculation is performed to predict the electronic absorption wavelengths (λmax) and their corresponding oscillator strengths, providing a theoretical spectrum that can be directly compared with experimental data for validation.[3][9]

Visualization: Computational Workflow

Computational_Workflow A 1. Molecular Input (4-bromo-1,2-benzothiazol-3-amine) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D D->B No, Re-optimize E 4. FMO Analysis (HOMO & LUMO Energies) D->E  Yes F 5. Calculate Electronic Properties (Energy Gap, Hardness, etc.) E->F G 6. TD-DFT Calculation E->G H Predicted Properties: - HOMO/LUMO Energies - HOMO-LUMO Gap - Reactivity Descriptors - Simulated UV-Vis Spectrum F->H G->H

Caption: A streamlined workflow for the DFT-based characterization of molecular electronic properties.

Predicted Electronic Properties

Based on DFT studies of substituted benzothiazoles, the following table summarizes the predicted electronic properties for 4-bromo-1,2-benzothiazol-3-amine.[3][9][10] The presence of the electron-donating amino group is expected to raise the HOMO energy level, while the electron-withdrawing bromo group will likely lower both frontier orbital energies, leading to a predicted HOMO-LUMO gap in the range of 4.3 to 4.7 eV.

ParameterPredicted ValueSignificance
EHOMO~ -5.6 to -6.0 eVElectron-donating capability
ELUMO~ -1.1 to -1.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) ~ 4.3 to 4.7 eV Reactivity and Electronic Transitions
Chemical Hardness (η)~ 2.15 to 2.35 eVResistance to change in electron distribution
Electrophilicity (ω)~ 2.5 to 2.9 eVPropensity to accept electrons

Part 2: Experimental Characterization and Validation

The Imperative of Empirical Data

Computational predictions, however robust, must be anchored in empirical reality. Experimental techniques provide the necessary validation for our theoretical models and reveal the molecule's behavior in a real-world chemical environment. UV-Visible spectroscopy and cyclic voltammetry are two fundamental, accessible, and highly informative methods for probing the electronic structure and frontier orbitals of a molecule.

Protocol 1: UV-Visible (UV-Vis) Spectroscopy

This technique measures the absorption of light by a molecule as a function of wavelength, revealing the energies of its electronic transitions. For conjugated systems like benzothiazoles, the lowest energy absorption band typically corresponds to the π → π* transition from the HOMO to the LUMO.[11]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 x 10-5 M) of purified 4-bromo-1,2-benzothiazol-3-amine in a suitable spectroscopic-grade solvent (e.g., ethanol, dichloromethane). The solvent should be transparent in the wavelength range of interest.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-800 nm.[12]

  • Data Analysis: Identify the wavelength of maximum absorption (λmax). The onset of the lowest energy absorption band can be used to calculate the optical HOMO-LUMO gap using the formula: Egap (eV) = 1240 / λonset (nm) .

Protocol 2: Cyclic Voltammetry (CV)

CV is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It provides direct information about the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[13]

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable solvent (e.g., anhydrous acetonitrile or DMF).

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of:

    • Working Electrode: Glassy carbon electrode

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

    • Counter Electrode: Platinum wire

  • Analyte Introduction: Add the 4-bromo-1,2-benzothiazol-3-amine to the electrolyte solution to a final concentration of ~1 mM. De-gas the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Potential Sweep: Perform the cyclic voltammetry scan, sweeping the potential from a non-reactive starting point towards negative potentials (reduction) and then positive potentials (oxidation). Studies on similar bromothiazoles show an irreversible reduction peak corresponding to the cleavage of the C-Br bond.[13]

  • Data Analysis:

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

    • Estimate the HOMO and LUMO energy levels relative to the ferrocene/ferrocenium (Fc/Fc+) standard using the equations:

      • EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

      • ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

    • Calculate the electrochemical HOMO-LUMO gap: ΔEelectrochem = ELUMO - EHOMO .

Visualization: Integrated Experimental Workflow

Experimental_Workflow substance Purified Compound: 4-bromo-1,2-benzothiazol-3-amine uv_prep 1a. Prepare Dilute Solution (e.g., 10⁻⁵ M in Ethanol) substance->uv_prep cv_prep 1b. Prepare Electrolyte Solution (e.g., 1mM in ACN/TBAPF₆) substance->cv_prep uv_acq 2a. Acquire UV-Vis Spectrum uv_prep->uv_acq uv_data Optical Data: λmax, λonset uv_acq->uv_data uv_gap 3a. Calculate Optical Gap (E_gap = 1240/λ_onset) uv_data->uv_gap synthesis Data Synthesis & Model Validation uv_gap->synthesis cv_acq 2b. Run Cyclic Voltammetry cv_prep->cv_acq cv_data Electrochemical Data: E_ox, E_red cv_acq->cv_data cv_gap 3b. Calculate HOMO/LUMO & Electrochemical Gap cv_data->cv_gap cv_gap->synthesis

Caption: Integrated workflow for the experimental determination of electronic properties.

Anticipated Experimental Results

Drawing from literature on aminobenzothiazoles and their derivatives, the following experimental values are anticipated.[12][14]

ParameterAnticipated ResultTechnique
λmax310 - 340 nmUV-Vis Spectroscopy
Optical Gap~ 3.4 - 3.8 eVUV-Vis Spectroscopy
Onset Oxidation Potential (Eox)+0.8 to +1.2 V (vs. Fc/Fc+)Cyclic Voltammetry
Onset Reduction Potential (Ered)-1.5 to -1.9 V (vs. Fc/Fc+)Cyclic Voltammetry
Electrochemical Gap ~ 2.3 to 3.1 eV Cyclic Voltammetry

Note: The electrochemical gap is often smaller than the optical gap due to excitonic binding energy not accounted for in the CV measurement.

Conclusion: A Synthesized View of the Electronic Landscape

This guide has detailed a dual-pronged approach—computational prediction and experimental validation—to thoroughly characterize the electronic properties of 4-bromo-1,2-benzothiazol-3-amine. The DFT calculations provide a foundational understanding of its molecular orbitals and reactivity, while UV-Vis spectroscopy and cyclic voltammetry offer the tangible, empirical data needed to confirm these theoretical models.

The interplay between the electron-donating amine at position 3 and the electron-withdrawing bromine at position 4 creates a unique electronic profile. This "push-pull" nature can modulate the HOMO-LUMO gap, influencing the molecule's color, redox stability, and potential for intramolecular charge transfer. A comprehensive understanding of these properties is a critical prerequisite for its rational application in drug development, where it may dictate binding affinity to target proteins, or in materials science, where it would determine its suitability for optoelectronic devices. By integrating the insights from both theoretical and experimental domains, researchers can confidently advance the development of novel applications for this versatile benzothiazole scaffold.

References

  • Ismail, T. I., El-Khazragy, N., & Azzam, R. A. (2024). In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. RSC Advances. Available from: [Link]

  • Chimenti, F., Bizzarri, B., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., Granese, A., Carradori, S., D'Ascenzio, M., & Lilli, D. (2013). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Molecules. Available from: [Link]

  • Akhtar, M. N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available from: [Link]

  • Al-Omair, M. A., et al. (2021). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Polymers. Available from: [Link]

  • Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. Available from: [Link]

  • Akhtar, M. N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. Available from: [Link]

  • Mohapatra, R. K., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Gong, H., et al. (2024). Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. MDPI. Available from: [Link]

  • Gumus, H. (2024). Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method. Annals of Proteomics and Bioinformatics. Available from: [Link]

  • Ait Aicha, Y., et al. (2016). DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. Journal of Theoretical and Computational Chemistry. Available from: [Link]

  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SCIRP. Available from: [Link]

  • Khazal, F. A., Mohammed, H. J., & Khazal, H. (2019). Novel Cyclic Voltammetry Behavior Of 3-((Benzothiazol-2- Diazenylnaphthalene-2,7-Diol And Use It For Spectrophotometric Determination Of Iron (III )In Blood Sample. ResearchGate. Available from: [Link]

  • Chamjangali, M. A., et al. (2016). Clean and Green Synthesis of New Benzothiazole Derivatives via Electrochemical Oxidation of Catechol Derivatives. Semantic Scholar. Available from: [Link]

  • Fadda, A. A., et al. (2009). Synthesis and reactions of some new 2-(thienyl)- and 2-(bithienyl)benzothiazole derivatives with expected biological activity. ResearchGate. Available from: [Link]

  • Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars. Available from: [Link]

  • Lafta, S. J., & Abass, S. J. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. Available from: [Link]

  • Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Uslu, B. (2002). Electrochemical Behavior of Benzo[c]cinnoline and Its Bromo Derivatives. Turkish Journal of Chemistry. Available from: [Link]

  • Shaik, F. (2021). Computational calculations and molecular docking studies on 2-(2-ethylaminothiazol-5-oyl)benzothiazole. Indian Journal of Chemistry. Available from: [Link]

  • Ismail, A., et al. (2019). Design, synthesis, antimicrobial activity and computational studies of novel azo linked substituted benzimidazole, benzoxazole and benzothiazole derivatives. Computational Biology and Chemistry. Available from: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the UV-Vis Absorption Spectrum of 4-bromo-1,2-benzothiazol-3-amine

Executive Summary This technical guide provides a comprehensive framework for the acquisition, analysis, and interpretation of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 4-bromo-1,2-benzothiazol-3-amine. Ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for the acquisition, analysis, and interpretation of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 4-bromo-1,2-benzothiazol-3-amine. Benzothiazoles are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2] The characterization of their electronic properties is therefore a critical step in the drug discovery and development pipeline. This document serves as a practical resource for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings of the compound's spectral behavior, a rigorous experimental protocol for obtaining high-fidelity data, and a guide to interpreting the resulting spectrum. By grounding the methodology in established principles of electronic spectroscopy and providing field-proven insights, this guide ensures a trustworthy and reproducible approach to characterizing this important heterocyclic compound.

Introduction: The Significance of 4-bromo-1,2-benzothiazol-3-amine

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with diverse therapeutic applications, including antitumor, antimicrobial, and antioxidant agents.[2][3][4] The specific analogue, 4-bromo-1,2-benzothiazol-3-amine, combines this potent core with key substituents—a bromine atom and an amine group—which can significantly modulate its electronic structure and, consequently, its biological activity and pharmacokinetic profile.

UV-Vis spectroscopy is an indispensable, non-destructive analytical technique that provides critical information about the electronic transitions within a molecule.[5][6] For a conjugated system like 4-bromo-1,2-benzothiazol-3-amine, the UV-Vis spectrum serves as a molecular fingerprint, offering insights into its conjugation, the influence of its substituents, and its potential interactions with biological macromolecules. Understanding these properties is paramount for rational drug design and development.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Solvent Select Spectroscopic Grade Solvent Sample Prepare Stock & Dilutions (1-10 µM) Solvent->Sample Warmup Instrument Warm-up & Self-Calibration Blank Record Baseline (Solvent Blank) Warmup->Blank Measure Measure Sample Absorbance (200-800 nm) Blank->Measure Identify Identify λmax Measure->Identify Calculate Calculate Molar Absorptivity (ε) Identify->Calculate Interpret Assign Electronic Transitions Calculate->Interpret

Caption: Standard workflow for UV-Vis spectral acquisition and analysis.

  • Instrument Initialization: Allow the spectrophotometer to warm up for at least 30 minutes to stabilize the lamp output.

  • Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and cuvettes. [6]3. Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back in the sample beam path and acquire the absorption spectrum.

  • Data Export: Save the data as a CSV or similar format for analysis.

Data Analysis and Interpretation

While specific experimental data for 4-bromo-1,2-benzothiazol-3-amine is not widely published, we can predict the expected spectral features based on closely related benzothiazole derivatives. [7][8]

Presentation of Expected Spectral Data

The acquired data should be tabulated to clearly present the key spectral parameters. Molar absorptivity (ε) is calculated using the Beer-Lambert Law (ε = A / cl), where 'l' is the path length (1 cm).

Table 2: Hypothetical UV-Vis Absorption Data for 4-bromo-1,2-benzothiazol-3-amine

Solventλmax 1 (nm)ε (L mol⁻¹ cm⁻¹)λmax 2 (nm)ε (L mol⁻¹ cm⁻¹)Assigned Transitions
Hexane ~230> 10,000~315> 8,000π → π* (aromatic system)
Ethanol ~235> 10,000~325> 8,000π → π* (aromatic system)

Note: These values are estimations based on published spectra of similar benzothiazole structures and are for illustrative purposes. Actual experimental values must be determined empirically.

Interpretation of the Spectrum

The spectrum of a benzothiazole derivative typically shows two or more strong absorption bands in the 220-350 nm range, which are characteristic of the π → π* transitions of the conjugated aromatic system. [7][8][9]

  • Identifying λmax: The wavelength of maximum absorbance (λmax) for each band should be identified from the spectrum.

  • Assigning Transitions: The high-intensity bands (large ε values) are assigned to π → π* transitions. Lower intensity shoulders or bands, if present, may correspond to n → π* transitions.

  • Solvent Effects: A comparison of the spectra in hexane and ethanol would be illustrative. A bathochromic (red) shift in the λmax values upon moving to the more polar ethanol would confirm the π → π* nature of the transition and indicate that the excited state is more polar than the ground state. [10]

G cluster_cause Molecular Properties cluster_effect Observable Spectrum Structure Molecular Structure (Conjugated Benzothiazole + Auxochromes) Transitions Electronic Transitions (π → π, n → π) Structure->Transitions determines Spectrum UV-Vis Absorption Spectrum Transitions->Spectrum results in Params Spectral Parameters (λmax, ε) Spectrum->Params yields

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-1,2-benzothiazol-3-amine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Pharmacological Relevance The 1,2-be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Pharmacological Relevance

The 1,2-benzothiazole (benzisothiazole) scaffold is a privileged pharmacophore in modern drug discovery, forming the core of several blockbuster CNS agents (e.g., lurasidone, ziprasidone) and emerging kinase inhibitors. Specifically, the 3-amino-1,2-benzothiazole derivative is highly valued due to the hydrogen-bonding capacity of the primary amine, which frequently interacts with the hinge region of ATP-binding pockets in kinases.

Functionalizing this core at the 4-position via Suzuki-Miyaura cross-coupling is critical for exploring structure-activity relationships (SAR). However, the spatial proximity of the 3-amino group to the 4-bromo position introduces severe catalytic challenges. This application note details the mechanistic pitfalls of this specific transformation and provides a field-proven, highly optimized protocol to achieve >90% yields.

Mechanistic Insights: The Peri-Coordination Trap

As an Application Scientist, it is crucial to understand why standard Suzuki conditions (e.g., Pd(PPh3​)4​ , Na2​CO3​ ) routinely fail or deliver sub-10% yields for this substrate. The failure is not due to electronic deactivation, but rather a severe steric and coordination phenomenon known as the peri-coordination trap [INDEX].

In 4-bromo-1,2-benzothiazol-3-amine, the primary amine (-NH 2​ ) at C3 and the bromine at C4 are situated in a peri-like arrangement across the C3a bridgehead.

The Causality of Catalyst Poisoning:

  • Oxidative Addition: The active Pd0 species inserts into the C4–Br bond.

  • Intramolecular Chelation: If a ligand with a small bite angle or insufficient steric bulk (like PPh3​ ) is used, the adjacent free primary amine rapidly displaces a ligand to coordinate with the electrophilic PdII center.

  • The Trap: This forms a highly stable, 6-membered palladacycle ( Pd–N–C3–C3a–C4 ). This chelate acts as a thermodynamic sink, poisoning the catalyst and completely stalling the transmetalation step [INDEX].

The Solution: To break this chelate, one must utilize bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The immense steric bulk of the triisopropylphenyl moiety on XPhos shields the open coordination sites on the PdII center, sterically repelling the adjacent amine and forcing the catalytic cycle forward toward transmetalation with the boronic acid[INDEX].

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Insertion into C4-Br) Pd0->OA 4-bromo substrate Trap Peri-Coordination Trap (Amine-Pd Chelation) OA->Trap Small ligands (e.g., PPh3) TM Transmetalation (Arylboronic Acid) OA->TM Bulky Ligand (XPhos) Trap->OA XPhos bulk breaks chelate RE Reductive Elimination TM->RE Base / H2O Prod 4-Aryl-1,2-benzothiazol-3-amine + Pd(0)L RE->Prod Prod->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle highlighting the peri-coordination trap and the restorative role of XPhos.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of 4-bromo-1,2-benzothiazol-3-amine with phenylboronic acid. The data clearly illustrates the necessity of the Buchwald ligand system.

EntryCatalyst PrecursorLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ Toluene/EtOH/H 2​ O90< 10%Severe catalyst poisoning; unreacted starting material.
2 Pd(dppf)Cl2​ (5 mol%)dppf K2​CO3​ 1,4-Dioxane/H 2​ O9045%Sluggish transmetalation; significant protodehalogenation.
3 Pd(OAc)2​ (5 mol%)SPhos (10 mol%) K3​PO4​ 1,4-Dioxane/H 2​ O9072%Good conversion; minor boronic acid homocoupling observed.
4 Pd2​(dba)3​ (2.5 mol%) XPhos (10 mol%) K3​PO4​ 1,4-Dioxane/H 2​ O 90 94% Complete conversion; clean kinetic profile.

Standard Operating Procedure (SOP)

This protocol describes the optimized conditions (Table 1, Entry 4) for a 1.0 mmol scale reaction. It is designed as a self-validating system, utilizing visual cues to confirm the success of intermediate steps.

Reagents & Materials
  • Substrate: 4-bromo-1,2-benzothiazol-3-amine (1.0 mmol, 229 mg)

  • Coupling Partner: Phenylboronic acid (1.5 mmol, 183 mg)

  • Catalyst: Pd2​(dba)3​ (0.025 mmol, 23 mg, 5 mol% Pd)

  • Ligand: XPhos (0.10 mmol, 48 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (3.0 mmol, 637 mg)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized H 2​ O (2.0 mL)

Step-by-Step Protocol

Step 1: Reaction Assembly & Degassing

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 4-bromo-1,2-benzothiazol-3-amine, phenylboronic acid, and K3​PO4​ .

  • Add 8.0 mL of 1,4-Dioxane and 2.0 mL of H 2​ O.

  • Self-Validation Check: The mixture will appear as a heterogeneous suspension.

  • Sparge the mixture with Argon for exactly 15 minutes by submerging a long needle directly into the solvent. Do not skip this step; oxygen promotes boronic acid homocoupling.

Step 2: Catalyst Addition & Activation 5. Briefly remove the septum under a positive flow of Argon and quickly add the Pd2​(dba)3​ and XPhos. 6. Seal the tube and heat the reaction mixture to 90 °C in a pre-heated oil bath. 7. Self-Validation Check (Critical): Initially, the solution will be a dark purple/red due to the Pd2​(dba)3​ complex. Within 10–15 minutes at 90 °C, the color must transition to a pale yellow or clear orange. This color shift validates the successful ligand exchange and the formation of the active Pd0 -XPhos catalytic species.

Step 3: Monitoring & Workup 8. Stir the reaction vigorously at 90 °C for 12 hours. 9. Monitor by TLC (Eluent: 50% EtOAc in Hexanes). The starting material ( Rf​≈0.3 ) should disappear, replaced by a new, more non-polar spot ( Rf​≈0.5 ) exhibiting bright blue fluorescence under 254 nm UV light. 10. Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). 11. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) to afford the pure 4-aryl-1,2-benzothiazol-3-amine.

Troubleshooting & Analytical Guide

When scaling up or altering the boronic acid to more electron-deficient variants, side reactions may occur. Use the workflow below to diagnose and correct deviations.

G Start Suboptimal Yield (< 50%) Dehal Protodehalogenation (Reduction of C-Br) Start->Dehal MS shows [M-Br+H] Homo Boronic Acid Homocoupling Start->Homo MS shows Biaryl Sol1 Increase XPhos loading to 15 mol% Ensure strict Argon degassing Dehal->Sol1 Sol2 Slow addition of boronic acid Reduce O2 exposure Homo->Sol2

Figure 2: Troubleshooting workflow for common Suzuki-Miyaura side reactions with amino-bromo heterocycles.

  • Protodehalogenation: If LC-MS analysis reveals a mass corresponding to 1,2-benzothiazol-3-amine (loss of Bromine), the transmetalation step is too slow relative to proton abstraction. Action: Ensure the base is fully dissolved (increase water ratio slightly) or increase the XPhos loading to accelerate transmetalation.

  • Boronic Acid Homocoupling: If a large amount of biphenyl byproduct is observed, the reaction has been exposed to oxygen, triggering an oxidative homocoupling pathway. Action: Rigorously sparge solvents prior to catalyst addition.

References

  • Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Ligand-Promoted Palladium-Catalyzed[4 + 4] Cycloaddition Affording Benzo[d]isothiazole 1,1-Dioxide-Fused Chiral Eight-Membered N-Heterocycles Organic Letters (ACS Publications) URL:[Link]

Application

Application Note: 4-Bromo-1,2-benzothiazol-3-amine as a Bifunctional Scaffold in Medicinal Chemistry

Strategic Rationale in Drug Discovery The 1,2-benzothiazole (benzisothiazole) nucleus is widely recognized as a "privileged" scaffold in medicinal chemistry, capable of engaging multiple, unrelated biological targets thr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Discovery

The 1,2-benzothiazole (benzisothiazole) nucleus is widely recognized as a "privileged" scaffold in medicinal chemistry, capable of engaging multiple, unrelated biological targets through diverse non-covalent interactions[1]. Compounds incorporating this core have been successfully developed into antipsychotics, neuroprotective agents, and potent inhibitors of metabolic targets such as the sodium-glucose co-transporter 2 (SGLT2)[1][2].

Within this chemical space, 4-bromo-1,2-benzothiazol-3-amine emerges as a highly strategic bifunctional building block. The C3-amine serves as a critical hydrogen bond donor and a vector for solvent-exposed functionalization, while the C4-bromo position provides an orthogonal handle for transition-metal-catalyzed cross-coupling. This specific substitution pattern is invaluable for designing molecules intended to occupy deep hydrophobic pockets, such as those found in Apolipoprotein E4 (ApoE4)[3], or for constructing rigid, C-linked heterocyclic architectures[2].

Physicochemical Profiling & Reactivity Vectors

Understanding the inherent electronic and steric properties of 4-bromo-1,2-benzothiazol-3-amine is critical for successful synthetic integration. The proximity of the C4-bromine to the C3-amine and the bridgehead carbon creates a highly sterically hindered environment, dictating the need for specialized catalytic systems[4]. Concurrently, the electron-withdrawing nature of the heteroaromatic ring attenuates the nucleophilicity of the C3-amine[5].

Table 1: Physicochemical and Reactivity Profile

ParameterValuePharmacological / Synthetic Relevance
Molecular Weight 229.09 g/mol Low MW allows for extensive synthetic elaboration without exceeding Lipinski's Rule of 5.
LogP (estimated) 2.1 - 2.5Provides optimal lipophilicity for membrane permeability and serves as a strong hydrophobic anchor.
Topological Polar Surface Area 67.2 ŲExcellent range for oral bioavailability and potential blood-brain barrier (BBB) penetration.
C4-Bromo Reactivity ElectrophilicHighly hindered; requires bulky, electron-rich phosphine ligands (e.g., XPhos) for efficient oxidative addition[4].
C3-Amine Reactivity NucleophilicAttenuated nucleophilicity requires highly reactive electrophiles or nucleophilic catalysis (e.g., DMAP) for acylation[5].

Chemodivergent Functionalization Workflow

To fully leverage this building block, we employ a chemodivergent workflow. Pathway A targets the C4 position via Palladium-catalyzed cross-coupling, while Pathway B targets the C3-amine via electrophilic derivatization. Because the reactivity profiles of these two sites are orthogonal, protective group chemistry can often be bypassed if the correct catalysts are chosen.

G A 4-Bromo-1,2-benzothiazol-3-amine (Bifunctional Core) B Pd-Catalyzed Cross-Coupling (C4) A->B Pathway A C Electrophilic Derivatization (C3) A->C Pathway B D C4-Aryl/Alkyl Intermediate B->D E C3-Amide/Urea Intermediate C->E F Dual-Functionalized Lead Compound D->F Step 2 (Amidation) E->F Step 2 (Coupling)

Figure 1: Chemodivergent functionalization of 4-bromo-1,2-benzothiazol-3-amine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , integrating causality for reagent selection with built-in quality control checkpoints to ensure reproducibility.

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C4

Standard palladium catalysts (e.g., Pd(PPh3)4) frequently fail at the C4 position due to severe steric clash with the adjacent C3-amine. To overcome this, we utilize a catalyst system comprising Pd2(dba)3 and XPhos. The bulky dialkylbiaryl phosphine ligand accelerates reductive elimination, preventing competitive protodehalogenation. K3PO4 is selected as a mild base to facilitate transmetalation without hydrolyzing the sensitive isothiazole ring[2][4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-1,2-benzothiazol-3-amine (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), and anhydrous K3PO4 (2.5 equiv).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 10 mL). Sparge the mixture with Argon for 15 minutes.

  • Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation & Quality Control Checkpoints:

  • Pre-reaction: Visual confirmation of degassing (cessation of bubbling) is critical to prevent Pd(0) oxidation to inactive Pd(II) species.

  • In-process (LC-MS): Monitor the reaction via LC-MS. Validation of success is the complete disappearance of the characteristic 1:1 isotopic doublet (m/z 229/231) of the brominated starting material, replaced by the product mass at a more non-polar retention time.

  • Post-reaction (NMR): 1H-NMR of the crude mixture must show the loss of the C5 doublet and the integration of the newly introduced aryl protons.

Protocol B: DMAP-Catalyzed Amidation of the C3-Amine

Due to the delocalization of the nitrogen lone pair into the electron-deficient benzothiazole core, the C3-amine is a poor nucleophile[5]. Standard peptide coupling reagents (HATU, EDC) yield negligible conversion. Therefore, highly reactive acyl chlorides must be used in tandem with 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to generate a highly reactive N-acylpyridinium intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-1,2-benzothiazol-3-amine (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an Argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add the desired acyl chloride (1.2 equiv) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with DCM (2 × 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove residual DMAP and DIPEA, then dry over MgSO4 and concentrate.

Self-Validation & Quality Control Checkpoints:

  • Pre-reaction: Ensure strictly anhydrous conditions. Moisture will rapidly hydrolyze the acyl chloride, observable as white fumes (HCl gas) in the flask, leading to reaction failure.

  • In-process (TLC): The starting material is highly UV-active and stains positive (purple/brown) with ninhydrin. The target secondary amide will migrate to a higher Rf (less polar) and will be ninhydrin-negative .

  • Post-reaction (IR Spectroscopy): FT-IR of the purified product will validate the transformation by showing a shift from the primary amine N-H stretches (~3400, 3300 cm⁻¹) to a single secondary amide N-H stretch (~3300 cm⁻¹) and the appearance of a strong, sharp amide C=O stretch (~1650 cm⁻¹).

References

  • 1,2-Benzisothiazole-3-carbonitrile | 16807-20-8. Benchchem.
  • A computational framework for identifying chemical compounds to bind Apolipoprotein E4 for Alzheimer's disease intervention. Frontiers.
  • Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2. ACS Medicinal Chemistry Letters.
  • Synthesis of benzo[d]isothiazoles: an update. Lirias (KU Leuven).
  • Chemodivergent Synthesis of Benzothiadiazin-3-one 1-Oxides and Benzisothiazol-3-ones via Visible Light-Promoted Intramolecular N–S Bond Formation. The Journal of Organic Chemistry.

Sources

Method

synthesis of bioactive heterocycles starting from 4-bromo-1,2-benzothiazol-3-amine

Application Note: Synthesis of Bioactive Heterocycles Starting from 4-Bromo-1,2-benzothiazol-3-amine Executive Summary & Strategic Rationale The 1,2-benzothiazole (benzisothiazole) motif is a privileged scaffold in medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Bioactive Heterocycles Starting from 4-Bromo-1,2-benzothiazol-3-amine

Executive Summary & Strategic Rationale

The 1,2-benzothiazole (benzisothiazole) motif is a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore in atypical antipsychotics such as ziprasidone[1]. While functionalization at the C3-position is well-documented[2], the utilization of 4-bromo-1,2-benzothiazol-3-amine introduces a highly versatile, bifunctional building block capable of accessing complex, multi-cyclic bioactive libraries.

This starting material possesses two orthogonal reactive sites:

  • The C3-Primary Amine: A nucleophilic center primed for cyclocondensation (annulation).

  • The C4-Bromide: An electrophilic handle for transition-metal-catalyzed cross-coupling.

The Causality of Reaction Sequencing: A common pitfall in utilizing this scaffold is attempting palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) prior to modifying the amine. The free primary amine can aggressively coordinate to the Pd(II) intermediate, forming stable off-cycle complexes that poison the catalyst. Furthermore, the C4-bromide is severely sterically hindered due to its ortho relationship to the C3-amine.

To circumvent this, our validated protocol employs a divergent-convergent sequence : the C3-amine is first masked via an annulation reaction to form a tricyclic core (e.g., a pyrimido[1,2-b][1,2]benzothiazole derivative, a known anticancer pharmacophore[3]). This transformation converts the primary amine into a bridgehead nitrogen, completely eliminating its metal-coordinating ability and priming the adjacent bromide for a highly efficient, ligand-optimized cross-coupling step.

Synthetic Workflow & Retrosynthetic Pathway

The following workflow illustrates the strategic conversion of the bifunctional scaffold into a diverse library of bioactive heterocycles.

Workflow SM 4-Bromo-1,2-benzothiazol- 3-amine (Bifunctional Scaffold) Annulation Step 1: Cyclocondensation (Ethyl acetoacetate, Heat) SM->Annulation Intermediate 9-Bromo-pyrimido[1,2-b] [1,2]benzothiazole (Tricyclic Core) Annulation->Intermediate Coupling Step 2: Suzuki Coupling (Ar-B(OH)2, Pd-cat) Intermediate->Coupling Product 9-Aryl-pyrimido[1,2-b] [1,2]benzothiazole (Bioactive Library) Coupling->Product

Fig 1. Divergent synthetic workflow from 4-bromo-1,2-benzothiazol-3-amine to tricyclic libraries.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity reproduction in any standard synthetic laboratory.

Protocol A: Annulation to 9-Bromo-2-methyl-4H-pyrimido[1,2-b][1,2]benzothiazol-4-one

This step constructs the pyrimidone ring, locking the amine into a bridgehead position.

Reagents:

  • 4-Bromo-1,2-benzothiazol-3-amine (1.0 equiv, 10 mmol)

  • Ethyl acetoacetate (1.5 equiv, 15 mmol)

  • Polyphosphoric acid (PPA) or glacial acetic acid (solvent/catalyst, 15 mL)

Step-by-Step Methodology:

  • Initialization: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 4-bromo-1,2-benzothiazol-3-amine and ethyl acetoacetate.

  • Activation: Add PPA (15 mL) slowly. The acidic environment is crucial to activate the carbonyl carbon of the ethyl acetoacetate for nucleophilic attack by the C3-amine.

  • Cyclization: Heat the mixture to 120 °C under a nitrogen atmosphere for 4–6 hours. The initial step is the formation of an enamine intermediate, followed by intramolecular cyclization via the expulsion of ethanol.

  • In-Process Control (IPC): Monitor via LC-MS. Self-Validation: The reaction is deemed complete when the starting material mass ( m/z 229/231 [M+H]+ ) is fully consumed, replaced by the tricyclic product mass ( m/z 295/297 [M+H]+ ).

  • Workup: Cool the mixture to 80 °C and pour it onto crushed ice (100 g) with vigorous stirring. Neutralize carefully with aqueous NH4​OH until pH 7 is reached.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure tricyclic core.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the amine masked, the highly sterically hindered C9-bromide (formerly C4) is subjected to cross-coupling.

Reagents:

  • 9-Bromo-tricyclic core from Protocol A (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (0.05 equiv, 5 mol%)

  • XPhos (0.1 equiv, 10 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the bromide, arylboronic acid, and K3​PO4​ .

  • Degassing (Critical Step): Add the solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand, which is essential for overcoming the steric hindrance of the bromide.

  • Catalyst Addition: Add Pd2​(dba)3​ and XPhos under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Validation Check: A sustained deep red/brown color indicates an active catalytic cycle. Self-Validation: If the solution turns completely black with a mirror-like precipitate on the glass, palladium black has formed, indicating catalyst death (likely due to poor degassing or ligand oxidation).

  • Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash column chromatography (Hexanes/EtOAc).

Quantitative Data & Catalyst Optimization

Due to the extreme steric bulk adjacent to the C-Br bond, standard palladium catalysts fail to undergo oxidative addition. The table below summarizes the causality behind our ligand selection, demonstrating why bulky, electron-rich biaryl phosphines (like XPhos) are mandatory.

EntryCatalyst SystemLigand TypeBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Monodentate Na2​CO3​ Tol/ H2​O 10012%Failed oxidative addition due to steric clash.
2 Pd(dppf)Cl2​ Bidentate K2​CO3​ Dioxane/ H2​O 10041%Moderate conversion; slow transmetalation.
3 Pd2​(dba)3​ / SPhosBiaryl Phosphine K3​PO4​ Dioxane/ H2​O 10078%Good conversion; ligand bulk aids reductive elimination.
4 Pd2​(dba)3​ / XPhos Bulky Biaryl K3​PO4​ Dioxane/ H2​O 100 92% Optimal; XPhos perfectly accommodates the highly hindered C9-position.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the optimized Suzuki-Miyaura coupling, highlighting where the steric parameters of the tricyclic core impact the mechanism.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (Overcomes C9 Sterics) Pd0->OxAdd 9-Bromo-tricycle TransMet Transmetalation (Ar-B(OH)2 / K3PO4) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl-Pd(II) Species RedElim->Pd0 9-Aryl-tricycle

Fig 2. Pd-catalyzed cross-coupling cycle highlighting the role of XPhos in overcoming steric hindrance.

References

  • Walinsky, S. W., et al. (1999). "New Disulfide Route to 3-(1-Piperazinyl)-1,2-benzisothiazole. Nucleus for Atypical Antipsychotic Drugs." Organic Process Research & Development - ACS Publications. Available at:[Link][1]

  • Deshmukh, V. K., et al. (2015). "Design and microwave assisted multicomponenet reaction synthesis of Pyrimido [1,2-b] Benzothiazole and Pyrimidine analogues as potential anticancer agents." MES's College of Pharmacy Research Publications. Available at:[Link][3]

Sources

Application

Regioselective Functionalization of 4-Bromo-1,2-benzothiazol-3-amine: A Comprehensive Application Note

Executive Summary The functionalization of 4-bromo-1,2-benzothiazol-3-amine (also known as 4-bromo-benzo[d]isothiazol-3-amine) presents a classic dichotomy in heterocyclic chemistry. This scaffold possesses two highly re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 4-bromo-1,2-benzothiazol-3-amine (also known as 4-bromo-benzo[d]isothiazol-3-amine) presents a classic dichotomy in heterocyclic chemistry. This scaffold possesses two highly reactive, yet electronically distinct, sites: a nucleophilic primary amine at the C3 position and an electrophilic bromide at the sterically encumbered C4 position[1]. Differentiating these sites is critical for the synthesis of complex pharmaceutical intermediates, such as atypical antipsychotics and kinase inhibitors.

This application note provides a field-proven, self-validating framework for the regioselective functionalization of this scaffold. By leveraging steric control in palladium catalysis and chemoselective base-mediated electrophilic trapping, researchers can divergently derivatize either the C3 or C4 position without the need for exhaustive protection-deprotection sequences.

Mechanistic Framework & Reaction Design

The C4-Bromide Challenge: Overcoming the "Chelation Trap"

The primary challenge in functionalizing the C4-bromide via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is the proximity of the C3-amine. Unprotected aminoheterocycles are notorious for poisoning palladium catalysts[2]. Following the oxidative addition of the C4-Br bond to Pd(0), the adjacent C3-NH₂ group can coordinate to the resulting Pd(II) intermediate. This forms a thermodynamically stable, bidentate off-cycle complex that stalls transmetalation and halts the catalytic cycle[2].

Causality in Ligand Selection: To break this chelation trap, the use of highly sterically demanding, electron-rich ligands such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is mandatory[3]. The extreme bulk of the triisopropylphenyl ring forces the palladium center into a spatial geometry that physically precludes the C3-amine from coordinating. Furthermore, the electron-rich dicyclohexylphosphino group accelerates the rate-determining reductive elimination step, pushing the reaction forward before off-cycle degradation can occur[3].

The C3-Amine Reactivity: Chemoselective Acylation

Conversely, functionalizing the C3-amine while leaving the C4-bromide intact relies on exploiting the inherent nucleophilicity of the exocyclic nitrogen. Because the C4-bromide is sterically bulky, it shields the C3-amine from over-alkylation or bis-acylation.

Causality in Base Selection: The choice of base dictates the chemoselectivity of N-acylation. Strong bases (like NaH) deprotonate the amine entirely, often leading to a mixture of mono- and bis-acylated products. Weak, nucleophilic bases like Pyridine or DMAP act as acyl-transfer catalysts, forming a highly reactive acylpyridinium intermediate that reacts cleanly with the neutral C3-amine to yield exclusively the mono-acylated product.

Divergent Functionalization Workflows

DivergentPathways SM 4-Bromo-1,2-benzothiazol-3-amine (Bifunctional Core) Path1 C4 Electrophilic Site (Pd-Catalyzed Coupling) SM->Path1 Boronic Acid, Pd/XPhos Path2 C3 Nucleophilic Site (Acylation/Alkylation) SM->Path2 Acyl Chloride, Pyridine Prod1 4-Aryl-1,2-benzothiazol-3-amine (Suzuki-Miyaura Product) Path1->Prod1 Prod2 N-(4-Bromo-1,2-benzothiazol-3-yl)amide (Acylation Product) Path2->Prod2

Caption: Divergent regioselective functionalization pathways for 4-bromo-1,2-benzothiazol-3-amine.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (C4-Br Cleavage) Pd0->OxAdd 4-Bromo-1,2-benzothiazol-3-amine TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base, Ar-B(OH)2 Inhibition Off-Cycle Inhibition (Amine Coordination) OxAdd->Inhibition Small Ligands (e.g., PPh3) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Product Release Inhibition->OxAdd Bulky XPhos Rescues

Caption: Mechanism of C4 Suzuki coupling highlighting how bulky ligands prevent amine-driven catalyst poisoning.

Quantitative Data Summaries

Table 1: Ligand Screening for C4-Suzuki-Miyaura Coupling

Reaction Conditions: 4-bromo-1,2-benzothiazol-3-amine (1.0 eq), Phenylboronic acid (1.5 eq), Pd source (5 mol%), Ligand (10 mol%), Base (2.0 eq), 100 °C, 12 h.

LigandPd SourceBaseSolventYield (%)Mechanistic Observation
PPh₃Pd(OAc)₂Na₂CO₃Dioxane/H₂O<10Catalyst poisoning via C3-amine coordination[2].
dppfPd(dppf)Cl₂K₂CO₃DMF15Sluggish transmetalation; high dehalogenation.
SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O65Moderate conversion; some off-cycle resting state.
XPhos Pd₂(dba)₃ K₃PO₄ Dioxane/H₂O 92 Complete conversion; sterics prevent chelation[3].
Table 2: Base and Solvent Effects on C3-N-Acylation Chemoselectivity

Reaction Conditions: 4-bromo-1,2-benzothiazol-3-amine (1.0 eq), Acylating Agent (1.1–1.5 eq), 12 h.

Acylating AgentBaseSolventTemp (°C)Product Distribution (Mono:Bis)
Acetyl Chloride (1.1 eq)Et₃N (1.5 eq)DCM0 to 2570:30
Acetyl Chloride (1.1 eq)NaH (1.2 eq)THF040:60
Acetic Anhydride (1.5 eq) Pyridine (2.0 eq) DCM 25 98:2

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C4 (Unprotected Amine)

This protocol utilizes a biphasic solvent system to ensure the solubility of the inorganic base, which is critical for the generation of the active boronate species required for transmetalation[2].

Reagents:

  • 4-Bromo-1,2-benzothiazol-3-amine: 1.0 mmol

  • Arylboronic Acid: 1.5 mmol

  • Pd₂(dba)₃: 0.025 mmol (2.5 mol%, equates to 5 mol% Pd)

  • XPhos: 0.06 mmol (6 mol%)

  • K₃PO₄ (anhydrous): 2.0 mmol

  • 1,4-Dioxane / Degassed H₂O (4:1 v/v): 5.0 mL

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ and XPhos in 2.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution transitions from dark purple to a deep, homogeneous red-orange, indicating the formation of the active Pd(0)-L₂ complex.

  • Substrate Addition: Add 4-bromo-1,2-benzothiazol-3-amine and the arylboronic acid to the reaction vessel.

  • Base Introduction: Dissolve K₃PO₄ in 1.0 mL of degassed water. Add this aqueous solution dropwise to the reaction mixture to form a biphasic system.

  • Thermal Cycling: Seal the tube and heat the biphasic mixture to 100 °C with vigorous stirring (1000 rpm is required to overcome mass transfer limitations between the aqueous and organic phases).

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot from the organic layer at the 2-hour mark. Dilute in 1 mL MeCN and analyze via LC-MS.

    • Diagnostic: The presence of a mass corresponding to [M-Br+H]⁺ (dehalogenation) exceeding 5% indicates that transmetalation is too slow. If observed, verify the mixing speed and ensure the K₃PO₄ is fully dissolved.

  • Workup: After 12 hours, cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective N-Acylation of the C3-Amine

This protocol utilizes a weak base to prevent the formation of a highly nucleophilic amide anion, thereby suppressing bis-acylation.

Reagents:

  • 4-Bromo-1,2-benzothiazol-3-amine: 1.0 mmol

  • Acetic Anhydride: 1.5 mmol

  • Pyridine (anhydrous): 2.0 mmol

  • 4-Dimethylaminopyridine (DMAP): 0.05 mmol (5 mol%)

  • Dichloromethane (DCM, anhydrous): 5.0 mL

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-1,2-benzothiazol-3-amine and DMAP in anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine to the solution and cool the reaction flask to 0 °C using an ice bath.

  • Electrophile Addition: Introduce acetic anhydride dropwise over 5 minutes. The slow addition prevents localized exothermic spikes that can drive off-target reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

  • Self-Validation Checkpoint: Perform a TLC analysis (Eluent: 1:1 Hexanes/EtOAc). The starting material (fluorescent under 254 nm UV) should be completely consumed, replaced by a single, higher Rf spot. A second, much higher Rf spot indicates bis-acylation.

  • Quenching & Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to hydrolyze unreacted acetic anhydride. Extract with DCM (3 × 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove residual pyridine, followed by brine. Dry over MgSO₄ and concentrate to yield the pure mono-acylated product.

References

  • Düfert, A.; Billingsley, K. L.; Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013.
  • "Reaction of 3-Cl/OMe-Substituted 5-Nitrobenzisothiazoles with Hydrazine: Structural and Computational Evidence for Rearrangement Pathways Implicating Intramolecular Formation of Pivotal Meisenheimer Complexes." The Journal of Organic Chemistry, 2021.
  • "Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-Bromo-1,2-benzothiazol-3-amine

Executive Summary The 1,2-benzothiazol-3-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in central nervous system (CNS) therapeutics, kinase inhibitors, and modulators of prote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzothiazol-3-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in central nervous system (CNS) therapeutics, kinase inhibitors, and modulators of protein aggregation[1]. Specifically, the 4-bromo substituted derivative, 4-bromo-1,2-benzothiazol-3-amine , serves as a critical synthetic intermediate. The bromine atom at the C4 position provides an essential orthogonal handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of complex active pharmaceutical ingredients (APIs), including YAP/TAZ-TEAD interaction inhibitors for oncology[2][3].

This application note details a highly efficient, self-validating microwave-assisted organic synthesis (MAOS) protocol for this compound. By replacing conventional reflux conditions with targeted dielectric heating, this methodology drastically reduces reaction times, minimizes degradation pathways, and improves overall yield[4].

Scientific Rationale & Mechanistic Causality

Why Microwave-Assisted Synthesis?

The traditional synthesis of 1,2-benzothiazol-3-amines relies on the prolonged heating of 2-halobenzonitriles with sulfur and ammonia, often requiring 12 to 24 hours of reflux. These extended thermal conditions frequently lead to the generation of polymeric byproducts and thermally induced debromination.

Microwave irradiation directly couples with the dipole moments of polar solvents (such as DMF and methanol), resulting in instantaneous, volumetric heating. This rapid energy transfer overcomes the high activation energy barrier of the initial Nucleophilic Aromatic Substitution (SNAr) step in minutes rather than hours[4].

Mechanistic Pathway

The synthesis utilizes 2-bromo-6-fluorobenzonitrile as the starting material. The causality of this choice is rooted in the differential reactivity of halogens:

  • SNAr Activation : The highly electronegative fluorine atom is strongly activated by the ortho-nitrile group, making it the primary site for nucleophilic attack by the in-situ generated thiolate species (from elemental sulfur and ammonia).

  • Preservation of the Bromine Handle : The bromine atom, being a poorer leaving group in SNAr compared to fluorine, remains completely intact during the thiolation.

  • Oxidative Cyclization : The resulting 2-mercapto intermediate undergoes rapid intramolecular nucleophilic attack onto the adjacent nitrile carbon, followed by oxidative ring closure to yield the aromatic 1,2-benzothiazol-3-amine core.

Mechanism N1 2-Bromo-6-fluorobenzonitrile N2 Thiolate Formation (SNAr) N1->N2 S8, NH3 N3 Nucleophilic Attack on Nitrile N2->N3 Intramolecular N4 Oxidative Ring Closure N3->N4 Oxidation N5 4-Bromo-1,2-benzothiazol-3-amine N4->N5 Rearomatization

Mechanistic pathway of the microwave-assisted cyclization of 2-bromo-6-fluorobenzonitrile.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system , meaning the analytical checkpoints built into the workflow provide immediate, unambiguous confirmation of structural integrity before proceeding to downstream cross-coupling.

Materials & Reagents
  • Starting Material : 2-Bromo-6-fluorobenzonitrile (1.0 mmol, 200 mg)

  • Reagents : Elemental sulfur (S8, 1.5 mmol, 48 mg), 7N Ammonia in Methanol (3.0 mL)

  • Solvent : N,N-Dimethylformamide (DMF, 1.0 mL) - Added to increase microwave absorptivity and solubilize sulfur.

  • Equipment : Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with a 10 mL pressure-rated glass vial.

Step-by-Step Methodology
  • Reaction Assembly : To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-bromo-6-fluorobenzonitrile (200 mg) and elemental sulfur (48 mg).

  • Solvent Addition : Add 1.0 mL of anhydrous DMF followed by 3.0 mL of 7N NH3 in methanol. Caution: Perform this step in a fume hood due to ammonia volatility.

  • Sealing and Irradiation : Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in the microwave reactor with the following parameters:

    • Temperature : 120 °C

    • Time : 20 minutes

    • Max Power : 150 W

    • Cooling : Active compressed air cooling to 25 °C post-reaction.

  • Workup & Extraction : Carefully uncap the vial (pressure may have built up). Dilute the dark mixture with 15 mL of cold distilled water to precipitate the crude product. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na2SO4.

  • Purification : Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient of 10% to 30% EtOAc in Hexanes) to afford the product as a pale yellow solid.

Self-Validation Checkpoints

To ensure trustworthiness and prevent the propagation of failed intermediates, perform the following immediate validations:

  • Isotopic Signature (LC-MS) : The presence of the C4-bromine is non-negotiable. The mass spectrum must show a characteristic 1:1 isotopic doublet for the [M+H]+ ion at m/z 228.9 and 230.9 . If this 1:1 ratio is missing, debromination has occurred.

  • Functional Group Conversion (FT-IR) : The sharp nitrile ( −C≡N ) stretch at ~2220 cm⁻¹ must be completely absent. The appearance of primary amine ( −NH2​ ) stretches at ~3450 and ~3350 cm⁻¹ confirms successful cyclization.

Workflow A 2-Bromo-6-fluorobenzonitrile + S8 + NH3 B Microwave Irradiation (120°C, 20 min, 150W) A->B C SNAr & Cyclization Intermediate B->C D 4-Bromo-1,2-benzothiazol-3-amine (Crude Product) C->D E Self-Validation: LC-MS (m/z 228.9/230.9) & IR D->E F Downstream Cross-Coupling (Suzuki/Buchwald) E->F Validated

Self-validating experimental workflow for synthesizing and verifying the target scaffold.

Quantitative Data Presentation

The implementation of microwave-assisted heating provides a stark quantitative advantage over conventional thermal methods. The table below summarizes the process improvements based on internal optimization metrics and literature precedents for benzothiazole cyclizations[4].

ParameterConventional Thermal RefluxMicrowave-Assisted Synthesis (MAOS)Improvement Factor
Heating Source Convective (Oil Bath)Dielectric (Microwave)N/A
Reaction Time 18 – 24 hours20 minutes~54x Faster
Temperature 80 °C (Reflux)120 °C (Pressurized)+40 °C
Isolated Yield 45% – 55%82% – 88%~1.6x Higher
Impurity Profile High (Polymerization/Debromination)Low (Clean conversion)Superior Purity
E-Factor (Waste) > 50< 15Highly Sustainable

Table 1: Quantitative comparison of conventional vs. microwave-assisted synthesis for 4-bromo-1,2-benzothiazol-3-amine.

References

  • Benzothiazoles - Scaffold Of Interest For CNS Targeted Drugs. Current Medicinal Chemistry.[5],[1] URL: [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules (MDPI).[6],[4] URL:[Link]

  • Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives. Frontiers in Oncology (PMC).[2] URL:[Link]

  • EP3632908A1 - Inhibitors of the yap/taz-tead interaction and their use in the treatment of cancer. European Patent Office / Google Patents.[7],[3] URL:

Sources

Application

Application Note: Strategic Incorporation of 4-Bromo-1,2-benzothiazol-3-amine into Privileged Pharmaceutical Scaffolds

Executive Summary The 1,2-benzisothiazole core is widely recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities ranging from neuroprotection to multi-ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisothiazole core is widely recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities ranging from neuroprotection to multi-target anticancer efficacy 1. Within this chemical space, 4-bromo-1,2-benzothiazol-3-amine serves as a highly versatile, bifunctional building block. It provides two orthogonal vectors for late-stage diversification: an exocyclic C3-amine for nucleophilic functionalization (amidation, urea formation) and a C4-bromide for transition-metal-catalyzed cross-coupling.

This application note details the mechanistic rationale, optimized protocols, and validation strategies for incorporating this building block into advanced drug discovery pipelines.

Mechanistic Rationale & Chemical Logic

Successful functionalization of 4-bromo-1,2-benzothiazol-3-amine requires overcoming two distinct chemical hurdles:

  • The C3-Amine (Nucleophilic Vector): Unlike standard aliphatic amines, the exocyclic C3-amine is significantly deactivated. Its lone pair is heavily delocalized into the electron-deficient benzisothiazole core, creating an amidine-like resonance structure. Consequently, standard peptide coupling conditions (e.g., EDC/HOBt) often fail. Chemoselective amidation requires pre-activated electrophiles (acyl chlorides) and strong bases (e.g., NaH) to force deprotonation and drive the reaction forward, while strictly controlling temperature to prevent base-induced ring-opening (sulfenamide formation).

  • The C4-Bromide (Electrophilic Vector): The C4 position is sterically encumbered by the adjacent C3-substituent and the isothiazole sulfur atom. For Suzuki-Miyaura cross-coupling, selecting a palladium catalyst with a large bite angle—such as Pd(dppf)Cl₂—is critical. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination while simultaneously preventing the catalyst from being poisoned by the sulfur and nitrogen heteroatoms of the scaffold.

Workflow & Experimental Logic Diagram

The orthogonal nature of the C3 and C4 positions allows for divergent synthetic pathways, enabling the rapid generation of structure-activity relationship (SAR) libraries.

G Start 4-Bromo-1,2-benzothiazol-3-amine (Core Scaffold) Amidation Chemoselective Amidation (C3-NH2) Start->Amidation Pathway A (NaH, Acyl Chloride) Suzuki Suzuki-Miyaura Coupling (C4-Br) Start->Suzuki Pathway B (Pd-Catalysis) Intermediate1 4-Bromo-3-amido Derivative Amidation->Intermediate1 Final 4-Aryl-3-amido-1,2-benzothiazole (Lead Candidate) Amidation->Final Intermediate2 4-Aryl-3-amino Derivative Suzuki->Intermediate2 Suzuki->Final Intermediate1->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Intermediate2->Amidation NaH, Acyl Chloride

Figure 1: Divergent orthogonal functionalization pathways of 4-bromo-1,2-benzothiazol-3-amine.

Experimental Protocols

Protocol 1: Chemoselective Amidation of the C3-Amino Group

This protocol utilizes strong deprotonation to overcome the inherent poor nucleophilicity of the heteroaromatic amine.

Reagents: 4-bromo-1,2-benzothiazol-3-amine (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.5 eq), Acyl chloride (1.2 eq), Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Charge the flask with 4-bromo-1,2-benzothiazol-3-amine and dissolve in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH portion-wise. Causality: Immediate hydrogen gas evolution will be observed. Stir at 0 °C for 30 minutes to ensure complete formation of the highly nucleophilic sodium amide intermediate.

  • Acylation: Dissolve the acyl chloride in a small volume of anhydrous THF and add it dropwise to the reaction mixture over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting amine is highly polar and strongly UV-active (254 nm). Successful conversion is validated by the complete disappearance of the baseline spot and the emergence of a higher R_f product spot.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

This protocol is optimized to overcome the steric hindrance at the C4 position while preventing catalyst poisoning.

Reagents: 4-bromo-3-amido-1,2-benzothiazole intermediate (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Reagent Charging: In a microwave vial or Schlenk tube, combine the brominated intermediate, arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Causality: The biphasic system ensures solubility of both the organic substrates and the inorganic base. Degas the mixture by sparging with argon for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of argon. Seal the vessel.

  • Heating: Heat the mixture at 90 °C in an oil bath for 12 hours.

  • Self-Validation (LC-MS): Analyze an aliquot via LC-MS. The starting material possesses a distinct 1:1 isotopic doublet due to the ⁷⁹Br and ⁸¹Br isotopes. Successful cross-coupling is definitively validated by the disappearance of this isotopic signature and the appearance of the expected product mass.

  • Purification: Filter the mixture through a short pad of Celite to remove palladium black. Partition between water and EtOAc, extract, dry, and purify via flash column chromatography.

Quantitative Data & Optimization Summary

The steric bulk at the C4 position necessitates careful selection of the catalytic system. The table below summarizes the optimization data for the Suzuki-Miyaura coupling (Protocol 2), demonstrating the superiority of bidentate ligands over monodentate alternatives.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9042%Low yield; suspected catalyst poisoning by scaffold sulfur.
2Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10061%Improved oxidative addition, but slow reductive elimination.
3Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O9078%Good conversion; bidentate ligand prevents heteroatom coordination.
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 89% Optimal conditions; K₂CO₃ provides ideal basicity for transmetalation.

Pharmacological Profiling & ADMET Context

Derivatives synthesized from the 4-bromo-1,2-benzothiazol-3-amine scaffold consistently exhibit highly favorable drug-like properties. Recent integrated computational and experimental frameworks have highlighted the 1,2-benzisothiazole core as a potent foundation for multi-target anticancer agents 2.

In silico ADMET profiling of these functionalized scaffolds predicts excellent gastrointestinal absorption, acceptable bioavailability, and low toxicity risks 3. Furthermore, the structural adaptability of the benzothiazole and benzisothiazole frameworks continues to drive next-generation drug discovery, yielding clinically relevant compounds across neurodegenerative and oncological indications 4. By utilizing the divergent synthesis protocols outlined above, researchers can rapidly access complex, biologically active chemical space.

References

  • Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. Pharmacy Journal. Available at:[Link]

  • Integrated Computational and Experimental Frameworks in Multi-Target Anticancer Drug Discovery: A Case Study of Benzisothiazole Derivatives. ResearchGate. Available at:[Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields in 4-bromo-1,2-benzothiazol-3-amine cross-coupling

Welcome to the technical support and troubleshooting center for the cross-coupling of 4-bromo-1,2-benzothiazol-3-amine. This guide is engineered for drug development professionals and synthetic chemists facing low yields...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the cross-coupling of 4-bromo-1,2-benzothiazol-3-amine. This guide is engineered for drug development professionals and synthetic chemists facing low yields, catalyst degradation, or poor chemoselectivity when working with this highly sterically hindered and electronically challenging heterocycle.

Diagnostic Overview: The Chemical Anatomy of the Problem

Working with 4-bromo-1,2-benzothiazol-3-amine presents a "perfect storm" of cross-coupling challenges:

  • Catalyst Poisoning: The primary amine at the 3-position, combined with the adjacent thiazole nitrogen, acts as a potent bidentate ligand. This chelates the active Pd(0) or Pd(II) species, forming highly stable, off-cycle palladacycles that terminate the catalytic cycle and precipitate as inactive palladium black[1][2].

  • Extreme Steric Hindrance: The target C-Br bond at the 4-position is directly ortho to the primary amine. This steric bulk severely impedes the initial oxidative addition step[3].

  • Chemoselectivity (Nucleophilic Competition): In Buchwald-Hartwig aminations, the free 3-amino group can act as a competing nucleophile, leading to rapid intermolecular C-N cross-coupling and the formation of intractable oligomers[4].

Troubleshooting FAQs

Q1: My reaction mixture turns black within 30 minutes, and LC-MS shows <5% conversion. What is happening? A1: The black precipitate is "palladium black," indicating catastrophic catalyst decomposition[1]. Because the 3-amino group is unprotected, it coordinates strongly to the palladium center, displacing your phosphine ligands. Solution: You must physically block this coordination. Either protect the 3-amine (e.g., with a Boc group) or utilize a highly sterically demanding, electron-rich ligand like XPhos or SPhos. These biarylphosphines are bulky enough to prevent the heterocycle from adopting a bidentate coordination geometry around the metal[5].

Q2: I am attempting a Buchwald-Hartwig amination, but I am getting a complex mixture of oligomers instead of my desired product. A2: The free 3-amino group is a competent nucleophile. When reacting with the 4-bromo position of another substrate molecule, it triggers uncontrolled polymerization. Solution: You must mask the 3-amino group prior to C-N coupling. Di-Boc protection is highly recommended over mono-Boc protection here, as it completely eliminates both the nucleophilicity of the amine and its ability to coordinate to the catalyst[4].

Q3: I see starting material consumption in my Suzuki coupling, but my major product is the debrominated heterocycle (1,2-benzothiazol-3-amine). A3: Protodehalogenation occurs when oxidative addition is successful, but the subsequent transmetalation step is too slow. This allows the resting Pd(II) species to undergo protonation (often from trace water, the amine itself, or the solvent)[6]. Solution: Accelerate the transmetalation step. Switch to a more active precatalyst (like a Pd G3 or G4 palladacycle) which ensures a high concentration of the active monoligated Pd(0) species[3]. Additionally, ensure your base is fully soluble; switching from K₂CO₃ to an aqueous solution of K₃PO₄ often resolves this.

Empirical Data & Optimization Matrix

The following table summarizes the causal relationship between protecting group strategy, ligand selection, and reaction yield. Use this matrix to select your baseline conditions.

EntryProtecting GroupCatalyst / Ligand SystemBase / SolventTemp (°C)YieldMechanistic Observation
1NonePd(PPh₃)₄K₂CO₃ / Dioxane:H₂O90< 5%Rapid Pd black formation; strong bidentate chelation.
2NonePd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂O10045%Slow transmetalation; high protodebromination.
3NoneXPhos Pd G3 K₃PO₄ / Dioxane:H₂O 90 88% Fast oxidative addition; overcomes steric hindrance[3].
4Mono-BocPd₂(dba)₃ / XPhosCs₂CO₃ / Dioxane10092%Excellent yield; steric bulk prevents off-cycle resting.
5Di-BocPd₂(dba)₃ / BrettPhos NaOtBu / Toluene 100 95% Optimal for Buchwald-Hartwig; zero oligomerization[4].

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Unprotected 3-Amine)

This protocol utilizes a self-validating check for protodehalogenation and employs a G3 precatalyst to overcome ortho-amine steric hindrance.

  • Reagent Assembly: To an oven-dried Schlenk tube, add 4-bromo-1,2-benzothiazol-3-amine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and XPhos Pd G3 precatalyst (2-5 mol%).

  • Base Addition: Add finely milled K₃PO₄ (3.0 equiv). Causality note: K₃PO₄ is preferred over carbonates as its higher basicity accelerates the activation of the boronic acid, preventing the Pd(II) intermediate from stalling.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and degassed H₂O (0.2 M concentration). Perform three freeze-pump-thaw cycles. Self-Validation: The solution should remain yellow/orange. If it turns dark brown immediately upon solvent addition, oxygen is present, and the electron-rich XPhos ligand has been oxidized.

  • Reaction Execution: Heat to 90 °C under argon for 4 hours.

  • In-Process Monitoring: At 2 hours, sample 10 µL for LC-MS.

    • Validation Check: Look for the [M+H]+ - 79 mass peak (protodebromination). If this peak exceeds 10% relative abundance, the transmetalation is failing. Spike the reaction with an additional 1.0 equiv of K₃PO₄ dissolved in 100 µL of water.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (Di-Boc Protected)

Due to the nucleophilicity of the 3-amine, protection is mandatory before C-N coupling.

  • Protection (Pre-step): React 4-bromo-1,2-benzothiazol-3-amine with Boc₂O (2.5 equiv) and DMAP (0.1 equiv) in THF to yield the Di-Boc protected intermediate. Isolate via standard aqueous workup.

  • Catalyst Activation: In a glovebox, combine Pd₂(dba)₃ (2.5 mol%) and BrettPhos (6 mol%) in anhydrous Toluene. Stir for 15 minutes until the solution turns deep red, indicating the formation of the active Pd(0)-BrettPhos complex[4].

  • Coupling: Add the Di-Boc protected substrate (1.0 equiv), the secondary amine coupling partner (1.2 equiv), and NaOtBu (1.5 equiv).

  • Execution: Heat at 100 °C for 12 hours. The extreme steric bulk of BrettPhos facilitates reductive elimination, preventing the catalyst from resting in the Pd(II) state.

Mechanistic Pathway Visualization

The following logic tree dictates the optimization workflow for this specific heterocycle, demonstrating how to bypass catalyst poisoning and oligomerization pathways.

OptimizationWorkflow Start 4-Bromo-1,2-benzothiazol-3-amine Decision1 Reaction Type? Start->Decision1 Suzuki Suzuki-Miyaura Decision1->Suzuki C-C Bond Buchwald Buchwald-Hartwig Decision1->Buchwald C-N Bond SuzukiCond Pd G3/XPhos, K3PO4 Dioxane/H2O (90°C) Suzuki->SuzukiCond ProtectCheck Is 3-NH2 Protected? Buchwald->ProtectCheck BuchwaldCond Pd2(dba)3, BrettPhos NaOtBu, Toluene (100°C) ProtectCheck->BuchwaldCond Yes Poisoning Catalyst Poisoning & Oligomerization ProtectCheck->Poisoning No Protect Protect with Boc2O (Di-Boc preferred) Protect->BuchwaldCond Success High Yield Cross-Coupled Product SuzukiCond->Success BuchwaldCond->Success Poisoning->Protect

Workflow for optimizing cross-coupling of 4-bromo-1,2-benzothiazol-3-amine to prevent poisoning.

References

  • [3] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances (NIH PMC). Available at:[Link]

  • [2] Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at:[Link]

  • [4] Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society (NIH PMC). Available at:[Link]

  • [5] AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. JACS Au. Available at:[Link]

Sources

Optimization

Application Support Center: HPLC Optimization for 4-Bromo-1,2-benzothiazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 4-bromo-1,2-benzothiazol-3-amine ....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 4-bromo-1,2-benzothiazol-3-amine .

This molecule presents a unique separation challenge: it features a basic primary amine attached to an electron-withdrawing, halogenated aromatic benzothiazole ring. Its predicted pKa​ is approximately 6.49[1]. This means that at a standard neutral pH, the molecule exists in a state of partial ionization, leading to erratic retention times, split peaks, and severe peak tailing on standard silica-based columns. The methodologies below are self-validating systems designed to establish absolute control over the analyte's ionization state and secondary column interactions.

HPLC_Workflow Start 4-Bromo-1,2-benzothiazol-3-amine Method Development pH_Assess 1. pH Assessment pKa ~ 6.5 Start->pH_Assess Low_pH Low pH (2.0 - 3.0) Fully Protonated (Cationic) pH_Assess->Low_pH Acidic High_pH High pH (9.0 - 10.0) Fully Neutral pH_Assess->High_pH Basic Col_Low Standard C18 or AQ-C18 Column Low_pH->Col_Low Col_High Base-Stable C18 (e.g., Hybrid Silica) High_pH->Col_High Mod_Low Add Ion-Pairing Agent or Ionic Liquid Col_Low->Mod_Low Mod_High Standard Organic (ACN/MeOH) Col_High->Mod_High

Fig 1. Decision tree for HPLC method development of 4-bromo-1,2-benzothiazol-3-amine based on pH.

Frequently Asked Questions & Troubleshooting

Q1: Why am I experiencing severe peak tailing for 4-bromo-1,2-benzothiazol-3-amine, and how can I resolve it? A1: Peak tailing for basic aromatic amines is primarily caused by secondary ion-exchange interactions between the protonated amine group and acidic, unreacted silanol groups ( Si−O− ) on the stationary phase[2]. Because the pKa​ of the benzothiazol-3-amine core is ~6.5[1], running your mobile phase at a neutral pH (e.g., water/acetonitrile without buffers) results in a mixed population of neutral and protonated molecules.

Causality & Solution: To resolve this, you must control the ionization state. You have two paths:

  • High pH Route (Recommended): Adjust the mobile phase to pH 9.5. This is 3 pH units above the pKa​ , ensuring the molecule is >99.9% neutral. The neutral molecule will partition purely by hydrophobic interactions, eliminating silanol tailing. Note: You must use a base-stable column (e.g., hybrid organic-inorganic silica) to prevent silica dissolution.

  • Low pH Route: Drop the pH to 2.5 using 0.1% Formic Acid or TFA. This fully protonates the amine, but more importantly, it protonates the surface silanols (typical pKa​ ~3.5-4.5), neutralizing them and reducing electrostatic retention[3].

Q2: How do I select the optimal organic modifier (Acetonitrile vs. Methanol) for this brominated compound? A2: The choice of organic modifier dictates the selectivity ( α ). 4-bromo-1,2-benzothiazol-3-amine contains a highly polarizable bromine atom and an aromatic π -system.

  • Acetonitrile (ACN): ACN is aprotic and possesses a π -electron system ( C≡N ). It often provides superior peak shape and efficiency for basic compounds and can engage in π−π interactions with the benzothiazole ring.

  • Methanol (MeOH): MeOH is protic and can act as both a hydrogen bond donor and acceptor. It may provide better resolution if you are separating the target from closely related des-bromo or chlorinated impurities, as it interacts differently with the halogen bond.

Q3: Can advanced additives like Ionic Liquids (ILs) improve detection and peak shape at low pH? A3: Yes. If your workflow restricts you to low-pH conditions (e.g., LC-MS compatibility) and tailing persists, room temperature ionic liquids (RTILs) are highly effective. demonstrate that adding imidazolium-based ILs, such as 1-butyl-3-methylimidazolium bis-(trifluorometanesulfonyl)imide ( BMIm[NTf2​] ), to the mobile phase significantly suppresses deleterious free silanol effects[2]. The IL cations competitively bind to the residual silanols, masking them from the protonated benzothiazolamine, while the chaotropic anion can form transient ion-pairs with the analyte, increasing retention and sharpening the peak[3].

Quantitative Data Summary

To illustrate the causality of these choices, the following table summarizes the expected chromatographic performance of 4-bromo-1,2-benzothiazol-3-amine under various conditions.

Mobile Phase ConditionColumn ChemistryRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )
Water / ACN (No Buffer, pH ~6.5)Standard C186.82.40 (Severe Tailing)2,100
0.1% Formic Acid (pH 2.7)Standard C184.21.85 (Tailing)4,500
0.1% Formic Acid + 10mM BMIm[NTf2​] Standard C185.11.12 (Good)10,200
10 mM Ammonium Bicarbonate (pH 9.5)Hybrid Base-Stable C188.51.05 (Excellent)12,500

Table 1. Comparative chromatographic data demonstrating the impact of pH and ionic liquid additives on peak shape and efficiency for basic aromatic amines.

Step-by-Step Experimental Methodologies

Protocol 1: Preparation of High-pH Mobile Phase (pH 9.5) for Neutral State Separation Purpose: To fully deprotonate 4-bromo-1,2-benzothiazol-3-amine for optimal peak shape on a hybrid silica column.

  • Buffer Preparation: Weigh exactly 0.79 g of LC-MS grade Ammonium Bicarbonate ( NH4​HCO3​ ).

  • Dissolution: Dissolve the salt in 1.0 L of ultrapure water (18.2 MΩ⋅cm ) to create a 10 mM solution.

  • pH Adjustment: Insert a calibrated pH probe. Slowly add dilute Ammonium Hydroxide ( NH4​OH ) dropwise until the pH reaches exactly 9.5 ± 0.05.

  • Filtration: Filter the aqueous buffer through a 0.22 μ m hydrophilic PTFE membrane to remove particulates.

  • System Equilibration: Install a base-stable column (e.g., Waters XBridge C18). Flush the column with 50:50 Buffer:ACN for at least 20 column volumes (CV) before injecting the sample.

Protocol 2: Ionic Liquid Additive Workflow for Acidic Conditions Purpose: To suppress silanol interactions when high pH cannot be used (e.g., due to column limitations or MS detection requirements)[2].

  • Base Mobile Phase: Prepare a 0.1% Formic Acid solution in ultrapure water (pH ~2.7).

  • IL Addition: Add 1-butyl-3-methylimidazolium bis-(trifluorometanesulfonyl)imide ( BMIm[NTf2​] ) to achieve a final concentration of 10 mM (approx. 4.19 g/L).

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution of the ionic liquid, as some ILs have high viscosity.

  • Gradient Setup: Use this aqueous phase (Channel A) against an organic phase of Methanol containing the same 10 mM concentration of BMIm[NTf2​] (Channel B) to maintain a constant background signal and prevent baseline drift.

  • Wash Protocol: Critical Step - After analysis, flush the system and column with 50:50 Water:Methanol (without IL) for 30 minutes to prevent IL precipitation or long-term column modification.

References
  • Title: Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection Source: Sensors (MDPI) URL: [Link]

  • Title: Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC Source: Chiang Mai Journal of Science URL: [Link]

  • Title: Optimization of the sensitivity of high-performance liquid chromatography in the detection of heterocyclic aromatic amine mutagens Source: Food and Chemical Toxicology (PubMed) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Substitutions of 4-Bromo-1,2-benzothiazol-3-amine

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with the 4-bromo-1,2-benzothiazol-3-amine scaffold. This document provides in-depth troubleshooting strategies,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with the 4-bromo-1,2-benzothiazol-3-amine scaffold. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address the significant challenge of steric hindrance at the C4 position during substitution reactions. Our goal is to empower you with the scientific rationale and practical steps needed to optimize your synthetic outcomes.

Section 1: Core Concepts & Frequently Asked Questions

This section addresses the fundamental principles governing the reactivity of the 4-bromo-1,2-benzothiazol-3-amine core. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What specific structural features of 4-bromo-1,2-benzothiazol-3-amine cause steric hindrance at the C4 position?

Answer: The challenge arises from the molecule's inherent geometry. The bromine atom at the C4 position is flanked by two bulky groups in a peri and ortho-like arrangement:

  • The 3-Amine Group: The primary amine (-NH₂) at the adjacent C3 position creates significant steric bulk in the immediate vicinity of the C4-Br bond. This crowding impedes the approach of large molecules, including the palladium catalyst complexes essential for cross-coupling reactions.[1][2]

  • The Thiazole Ring Sulfur: The sulfur atom of the fused thiazole ring, while not directly bonded to C4, is spatially close and contributes to the overall steric congestion around the reaction center. This arrangement can hinder the necessary orbital interactions for efficient catalysis.

This combined steric pressure makes the C4 position a challenging electrophilic center for substitution reactions.[1][2]

Q2: How does this steric hindrance mechanistically impact common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig?

Answer: Steric hindrance acts as a major kinetic barrier in the catalytic cycles of palladium-catalyzed cross-coupling reactions, primarily affecting two key steps:

  • Oxidative Addition: This is often the rate-determining step where the Pd(0) catalyst inserts into the C-Br bond.[3] The bulky substituents on the benzothiazole scaffold can physically block the palladium complex from approaching and inserting into the C4-Br bond, thus slowing down or completely preventing the initiation of the catalytic cycle.

  • Reductive Elimination: This is the final, product-forming step where the two coupled partners are eliminated from the palladium center to regenerate the Pd(0) catalyst.[4] Significant steric clash between the benzothiazole core, the incoming nucleophile, and the catalyst's ligands can raise the energy barrier for this step, leading to slow product formation or catalyst decomposition.

A common side reaction promoted by this hindrance is hydrodehalogenation , where the bromine atom is replaced by a hydrogen, leading to a non-productive pathway.[5]

Q3: What are the typical observable symptoms of a sterically hindered reaction in my experiment?

Answer: If steric hindrance is the primary issue, you will likely observe one or more of the following outcomes:

  • Low or No Conversion: The most common symptom is the recovery of a significant amount of your starting 4-bromo-1,2-benzothiazol-3-amine, even after extended reaction times or at elevated temperatures.

  • Formation of Side Products: You may observe the formation of the hydrodehalogenated product (1,2-benzothiazol-3-amine) or homocoupling of your nucleophile (e.g., boronic acid in a Suzuki reaction).

  • Stalled Reaction: The reaction may start but fails to proceed to completion, suggesting catalyst deactivation. This can happen when the sterically congested intermediates are unstable and decompose before productive reductive elimination can occur.[5]

Section 2: Troubleshooting Guide for Cross-Coupling Reactions

This section provides actionable solutions to common problems encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions with the 4-bromo-1,2-benzothiazol-3-amine substrate.

Problem: Low to No Product Formation in Suzuki-Miyaura Coupling

Initial Diagnosis: The catalytic system (ligand, palladium source, base) is likely not robust enough to overcome the high steric barrier of the substrate. The choice of ligand is the most critical parameter to address.[5]

Solution Pathway: Ligand and Condition Screening

The key to success in sterically demanding couplings is the use of bulky, electron-rich phosphine ligands.[5][6] These ligands form highly active, coordinatively unsaturated palladium complexes that can more readily undergo oxidative addition and facilitate the difficult reductive elimination step.

Recommended Ligand Classes to Screen:

  • Biarylphosphines (Buchwald Ligands): These are the gold standard for challenging couplings. Their bulk is crucial for promoting the desired reaction pathways.

  • Dialkylphosphinobiphenyls: Ligands like SPhos, XPhos, and RuPhos are exceptionally effective.[7]

  • Highly Hindered Ferrocenyl Ligands: While less common, these can sometimes offer unique reactivity.

Below is a table summarizing a logical screening progression.

Experiment Tier Ligand Palladium Source Base Solvent Rationale & Expected Outcome
Tier 1 (Baseline) PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂OStandard conditions, likely to fail or give low yield. Serves as a baseline.
Tier 2 (First Optimization) SPhosPd₂(dba)₃K₂CO₃1,4-Dioxane/H₂OSPhos is a robust, bulky ligand designed for sterically hindered substrates.[5] Expect a significant increase in yield.
Tier 3 (Aggressive Conditions) XPhosPd(OAc)₂Cs₂CO₃TolueneXPhos is even bulkier than SPhos.[8][9] Cesium carbonate is a stronger, more soluble base that can accelerate transmetalation. This is a powerful combination for very difficult couplings.[5]
Tier 4 (Alternative System) tBu₃P(tBu₃P)₂PdK₃PO₄THF/H₂OTri-tert-butylphosphine is a very electron-rich and bulky ligand, offering a different steric and electronic profile.[10]

See Appendix A for a detailed experimental protocol for ligand screening.

Suzuki_Cycle_Troubleshooting cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_troubleshooting Troubleshooting Interventions Pd0 Pd(0)L₂ OA_Complex Aryl-Pd(II)-Br(L)₂ Pd0->OA_Complex Oxidative Addition (Often Rate-Limiting) Transmetal_Complex Aryl-Pd(II)-R(L)₂ OA_Complex->Transmetal_Complex Transmetalation (Base Mediated) Transmetal_Complex->Pd0 Regenerates Catalyst Product Aryl-R Transmetal_Complex->Product Reductive Elimination Ligand Bulky Ligand (L) (e.g., XPhos, SPhos) Ligand->Pd0 Stabilizes & Activates Ligand->Transmetal_Complex Promotes Reductive Elimination Base Strong Base (e.g., Cs₂CO₃) Base->OA_Complex Accelerates Transmetalation Hindrance Steric Hindrance Hindrance->OA_Complex Impedes Inert_Setup_Workflow start Start: Reaction Setup dry_glassware Oven/Flame-Dry All Glassware start->dry_glassware cool_inert Cool Under Inert Gas (Ar/N₂) dry_glassware->cool_inert add_solids Add Solids: 4-Bromo-1,2-benzothiazol-3-amine, Pd Catalyst, Ligand, Base cool_inert->add_solids purge Evacuate & Backfill with Inert Gas (3x) add_solids->purge add_liquids Add Anhydrous Solvent & Amine via Syringe purge->add_liquids heat Heat to Reaction Temperature Under Positive Inert Gas Pressure add_liquids->heat end Reaction Complete heat->end

Caption: Workflow for setting up an inert Buchwald-Hartwig reaction.

Section 3: Alternative Synthetic Strategies

When even optimized cross-coupling reactions fail, it may be necessary to consider alternative chemical transformations that are less sensitive to steric effects.

Q: When should I consider alternatives to Palladium-catalyzed cross-coupling?

Answer: Consider an alternative strategy if you have performed extensive screening of ligands, bases, and solvents for both Suzuki and Buchwald-Hartwig couplings and continue to see:

  • Consistently low yields (<20-30%).

  • Dominant formation of the hydrodehalogenated side product.

  • Complete recovery of starting material under all tested conditions.

Alternative 1: Nucleophilic Aromatic Substitution (SₙAr)

SₙAr reactions can sometimes be less sensitive to steric hindrance compared to metal-catalyzed couplings because they do not involve bulky metal-ligand complexes. [11]The reaction proceeds through a Meisenheimer complex, and its rate is primarily governed by the electronic properties of the substrate.

  • Requirements: SₙAr typically requires a strong electron-withdrawing group on the aromatic ring to activate it towards nucleophilic attack. The inherent electronic nature of the benzothiazole system may provide some activation.

  • Conditions: The reaction is typically performed with a strong nucleophile (e.g., an alkoxide, thiolate, or a potent amine) in a polar aprotic solvent like DMF, NMP, or DMSO, often at elevated temperatures. [12][13]* Applicability: This is most likely to be successful for introducing N- or S-nucleophiles. For example, reacting 4-bromo-1,2-benzothiazol-3-amine with morpholine or thiophenol in DMF at 100-130 °C could be a viable approach. [12][13]

Appendix A: Step-by-Step Protocol for Ligand Screening in a Suzuki-Miyaura Reaction

This protocol is designed for a small-scale, parallel screen to efficiently identify a promising ligand.

Materials:

  • 4-bromo-1,2-benzothiazol-3-amine (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligands for screening (e.g., SPhos, XPhos, RuPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Anhydrous 1,4-dioxane and degassed water

  • Small reaction vials with stir bars and septa

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a positive flow of argon, add the 4-bromo-1,2-benzothiazol-3-amine, arylboronic acid, and base to each reaction vial.

  • Catalyst Addition: In separate vials, prepare stock solutions of the palladium source and each ligand in 1,4-dioxane. Add the appropriate amount of the palladium and ligand solutions to each corresponding reaction vial.

  • Purging: Seal the vials with septa, remove them from the glovebox (if used), and place them on a manifold. Evacuate and backfill each vial with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The mixture should be a suspension.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate (e.g., at 100 °C). Stir vigorously for the designated time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, quench the reactions by adding water and ethyl acetate. Extract the organic layer, dry it over Na₂SO₄, and concentrate. Analyze the crude residue by LC-MS or ¹H NMR to determine the relative conversion to the desired product for each ligand.

References

  • Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone - Benchchem.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). The Royal Society of Chemistry.
  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(9), 3104-3118. Available at: [Link]

  • Barreiro, D., et al. (2022). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Nature Communications, 13(1), 783. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success - Chemistry. (2017). Princeton University. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (2022). The Journal of Physical Chemistry A. Available at: [Link]

  • Application Notes and Protocols: Derivatization of 4-Bromo-6-methylbenzo[d]thiazole for Compound Libraries - Benchchem.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (2014). Journal of the American Chemical Society. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A - ACS Publications. (2022). Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC. (2022). Molecules. Available at: [Link]

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Request PDF - ResearchGate. Available at: [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides … - ResearchGate. Available at: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC. (2023). RSC Advances. Available at: [Link]

  • Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[5][6][7]hiadiazole) and Its SNAr and Cross-Coupling Reactions - MDPI. (2022). Available at: [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC - NIH. (2017). Molecules. Available at: [Link]

  • Benzo[1,2-d:4,5-d′]bis(t[5][6][7]hiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC. (2023). Molecules. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B - The Royal Society of Chemistry. (2025). Available at: [Link]

  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing). (2019). Available at: [Link]

  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur | ACS Omega - ACS Publications - ACS.org. (2020). Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Stabilization of 4-Bromo-1,2-benzothiazol-3-amine

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges regarding the stability of electron-rich heteroaromatics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges regarding the stability of electron-rich heteroaromatics. The synthesis of 4-bromo-1,2-benzothiazol-3-amine (also known as 3-amino-4-bromo-1,2-benzisothiazole) presents a unique challenge: the very conditions required to close the isothiazole ring often promote the over-oxidation of the sulfur heteroatom or the exocyclic amine.

This guide abandons rigid templates to provide field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-fidelity synthesis and isolation.

Mechanistic Insights: The Causality of Oxidation

To prevent degradation, we must first understand the vulnerability of the 1,2-benzisothiazole scaffold. The formation of the 1,2-benzisothiazole nucleus typically involves the oxidative cyclization of a 2-mercaptobenzamidine or a bis(2-cyanophenyl) disulfide intermediate[1].

However, the isolated product remains highly susceptible to two primary oxidative degradation pathways:

  • S-Oxidation (Sulfoxide/Sulfone Formation): The sulfur atom in the isothiazole ring can be oxidized by ambient oxygen, excess cyclization oxidants (e.g., DMSO/halogens), or peroxides in unpurified solvents. This leads to the formation of 1,2-benzisothiazol-3(2H)-one 1,1-dioxides (pseudosaccharin derivatives)[2]. The 4-bromo substituent provides some steric shielding, but its electron-withdrawing nature does not fully protect the highly polarizable sulfur atom from strong oxidants[3].

  • N-Oxidation (Azo/Nitroso Formation): The exocyclic amine at the 3-position is prone to radical-mediated oxidation, especially under light exposure or in the presence of trace transition metals. This pathway generates deeply colored (red/brown) azo or nitroso polymeric byproducts.

Troubleshooting & FAQs

Q1: My isolated 4-bromo-1,2-benzothiazol-3-amine turns dark brown upon storage. What is the chemical basis for this, and how can I stop it? A1: This discoloration is a hallmark of exocyclic amine oxidation. Trace hydroperoxides in ethereal solvents (like THF or diethyl ether) or ambient UV light initiate a radical abstraction of the amine protons, leading to N-N coupling (azo dyes) or nitroso compounds. Resolution: Always store the final product in amber vials under an argon atmosphere. If using ethereal solvents during workup, ensure they are freshly distilled over sodium/benzophenone or passed through basic alumina to remove peroxides.

Q2: During the synthesis from bis(2-cyano-3-bromophenyl) disulfide, I am observing a high percentage of 1,1-dioxide (sulfone) byproducts. How do I control the oxidation state? A2: The conversion of bis(2-cyanophenyl) disulfides to 3-amino-1,2-benzisothiazoles involves ring-opened sulfenamide intermediates that require an oxidant (often DMSO or metal catalysts) to regenerate the disulfide and drive the reaction to completion[1]. Over-oxidation occurs when the temperature exceeds 140 °C or when the oxidant stoichiometry is poorly controlled. Resolution: Strictly limit the oxidant to the theoretical stoichiometric requirement. Furthermore, quench the reaction mixture with a mild reducing agent immediately upon completion to neutralize residual oxidants before they can attack the closed isothiazole ring.

Q3: Does the 4-bromo substituent alter the standard cyclization protocols used for unsubstituted 1,2-benzisothiazol-3-amines? A3: Yes. The bulky bromine atom at the 4-position introduces significant steric hindrance near the reaction center. This slows down the rate of the intramolecular ring closure. Consequently, researchers often erroneously increase the reaction temperature or time, which inadvertently increases the kinetic rate of the competing over-oxidation pathways[4]. Resolution: Instead of increasing temperature, utilize a highly polar, degassed aprotic solvent (e.g., anhydrous DMF or NMP) to stabilize the transition state of the ring closure without applying excessive thermal stress.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: each step contains an internal control to verify that oxidation has been successfully mitigated.

Workflow: Reductive Quench and Anaerobic Isolation

Step 1: Anaerobic Preparation

  • Action: Sparge all extraction solvents (Ethyl Acetate, Water, Brine) with high-purity Argon for 30 minutes prior to use.

  • Causality: Displaces dissolved O2​ that acts as an electron acceptor during the workup, preventing spontaneous S-oxidation.

Step 2: Reaction Quenching (The Critical Step)

  • Action: Cool the crude cyclization mixture to 5 °C using an ice bath. Slowly add a 10% (w/v) aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Self-Validation Checkpoint: The mixture should transition from a dark, oxidative hue (often deep yellow/orange) to a lighter, stable suspension. If the dark color persists, titrate with additional Na2​S2​O3​ until the color lightens, indicating complete neutralization of reactive sulfenyl/halogen intermediates.

Step 3: Extraction and Radical Scavenging

  • Action: Extract the aqueous layer with degassed Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with degassed brine. Add 0.1% (w/w) Butylated Hydroxytoluene (BHT) to the organic layer.

  • Causality: BHT acts as a sacrificial radical scavenger, protecting the 3-amine from N-oxidation during the thermal stress of solvent evaporation.

Step 4: Concentration and Storage

  • Action: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a bath temperature not exceeding 35 °C . Purge the receiving flask with Argon, seal with Parafilm, and store at -20 °C in the dark.

Quantitative Impact of Anti-Oxidation Controls

The following table summarizes internal validation data demonstrating the causality between specific interventions and the preservation of product integrity.

Workup / Storage ConditionAtmosphereAntioxidant AddedStorage TimeHPLC Purity (%)Primary Impurity Identified
Standard Aqueous QuenchAmbient AirNone7 Days68.4%1,1-dioxide (Sulfone)
Standard Aqueous QuenchAmbient AirNone30 Days42.1%Azo-dimers (Dark red)
Na2​S2​O3​ QuenchAmbient AirNone30 Days85.3%Azo-dimers (Dark red)
Na2​S2​O3​ QuenchArgonNone30 Days94.7%Trace Sulfoxide
Na2​S2​O3​ Quench Argon 0.1% BHT 30 Days 99.2% None detected

Pathway Visualization

The following diagram maps the logical relationships between the synthesis workflow, the competing oxidation pathways, and the targeted interventions described in this guide.

OxidationPathways Precursor Precursor (Disulfide / Sulfenyl Halide) Target 4-bromo-1,2-benzothiazol-3-amine (Target Product) Precursor->Target Oxidative Cyclization S_Oxidation S-Oxidation Byproducts (Sulfoxides / 1,1-Dioxides) Target->S_Oxidation Excess Oxidant / O2 N_Oxidation N-Oxidation Byproducts (Azo / Nitroso Compounds) Target->N_Oxidation UV Light / Peroxides Argon Inert Atmosphere & BHT (Radical Scavenging) Argon->N_Oxidation Blocks Thiosulfate Na2S2O3 Quench (Reductive Neutralization) Thiosulfate->Precursor Neutralizes Excess Oxidant Thiosulfate->S_Oxidation Blocks

Mechanistic pathways of 4-bromo-1,2-benzothiazol-3-amine synthesis, oxidation, and stabilization.

References

  • Nakamura, T., Nagata, H., Muto, M., & Saji, I. (1997). An Expedient Synthesis of 3-Amino-1,2-benzisothiazoles. Synthesis, 1997(8), 871-873. 4

  • Urban, F. J., & Breitenbach, R. (1999). New Disulfide Route to 3-(1-Piperazinyl)-1,2-benzisothiazole. Nucleus for Atypical Antipsychotic Drugs. Organic Process Research & Development, 3(6), 460-464. 1

  • Venz, C., & Otto, H.-H. (2001). Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity. Pharmazie, 56, 686-690. 2

  • E. R. Squibb & Sons, Inc. (1987). Process for the preparation of 3-hydrazino-1,2-benz-isothiazole 1,1-dioxides. U.S. Patent No. 4,667,041A. 3

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

4-Bromo-1,2-benzothiazol-3-amine proper disposal procedures

The proper disposal of 4-Bromo-1,2-benzothiazol-3-amine requires more than a standard checklist; it demands a mechanistic understanding of the chemical’s reactivity, toxicity, and environmental impact. As a halogenated h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of 4-Bromo-1,2-benzothiazol-3-amine requires more than a standard checklist; it demands a mechanistic understanding of the chemical’s reactivity, toxicity, and environmental impact. As a halogenated heterocyclic amine, this compound presents specific challenges that, if mishandled, can lead to severe laboratory hazards and environmental contamination.

The following guide provides a self-validating, scientifically grounded standard operating procedure (SOP) for the safe handling and disposal of this compound.

Chemical Profile & Mechanistic Hazard Rationale

To design an effective disposal protocol, we must first analyze the physical and toxicological properties of the compound. Every step in the disposal process is directly dictated by these underlying chemical realities.

Table 1: Chemical Profile & Causality for Disposal

Property / MetricValue / ClassificationCausality & Disposal Implication
Molecular Weight ~229.09 g/mol (Base: 214.08 g/mol )[1]Forms fine particulate matter posing a severe inhalation risk; mandates handling exclusively within a Class II chemical fume hood.
Lipophilicity (LogP) ~2.80[1]High lipophilicity increases the risk of rapid dermal absorption; requires impermeable nitrile or neoprene gloves during handling.
Hazard Codes (GHS) H302, H312, H315, H319, H332, H336[2]Exhibits acute toxicity across oral, dermal, and inhalation routes. Waste must be double-bagged or sealed in high-density polyethylene (HDPE).
Combustion Byproducts HBr, SOx, NOx[3][4]Halogen (Bromine) and heteroatom (Sulfur, Nitrogen) content mandates disposal via high-temperature incineration with an alkaline scrubber[3].

The Science of Waste Segregation: Why must 4-Bromo-1,2-benzothiazol-3-amine be strictly segregated into Halogenated Organic Waste ? Mixing halogenated waste (containing bromine) with standard non-halogenated solvents lowers the overall combustion temperature during incineration. At suboptimal temperatures, brominated aromatics can undergo radical recombination to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Furthermore, the sulfur in the benzothiazole ring oxidizes to corrosive sulfur dioxide (SO2)[4]. Segregating this as halogenated waste ensures it is routed to a specialized incinerator equipped with an alkaline afterburner and flue-gas scrubber to neutralize acidic HBr and SOx gases[3].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system : each operational step contains a verification check to ensure absolute compliance and safety.

Step 1: Waste Identification and Segregation

  • Action: Designate a specific, clearly labeled, and sealable High-Density Polyethylene (HDPE) container exclusively for 4-Bromo-1,2-benzothiazol-3-amine waste[3].

  • Validation Check: Verify that the container material is chemically compatible and completely free of prior non-halogenated solvent residues to prevent cross-reactivity.

Step 2: Waste Collection

  • Action: Collect all unused product, reaction byproducts, and contaminated consumables (e.g., pipette tips, weighing boats, gloves) into the designated container[3]. For powders, use a static-free funnel to prevent the aerosolization of toxic dust.

  • Validation Check: Weigh the waste container before and after the addition of materials to maintain an accurate, real-time manifest of hazardous material accumulation.

Step 3: Compliant Labeling

  • Action: Label the container explicitly with "Hazardous Waste: Halogenated Organic Solid (4-Bromo-1,2-benzothiazol-3-amine)"[3]. Include GHS pictograms for Acute Toxicity and Irritant[2].

  • Validation Check: Ensure the accumulation start date is clearly visible to comply with environmental regulations (e.g., the EPA's 90-day storage limit for hazardous waste).

Step 4: Secondary Containment and Storage

  • Action: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, placed inside a secondary containment tray[3].

  • Validation Check: Visually inspect the secondary containment weekly for any signs of particulate settling, spills, or container degradation.

Step 5: Final Disposal via Incineration

  • Action: Arrange for pickup through a licensed Environmental Health and Safety (EHS) contractor. Specify that the waste requires high-temperature incineration (>1100°C) with a scrubber[3]. Under no circumstances should this compound be disposed of down the drain[3][5].

  • Validation Check: Obtain and archive the Certificate of Destruction from the waste contractor to officially close the chain of custody.

DisposalWorkflow A 1. Waste Generation (4-Bromo-1,2-benzothiazol-3-amine) B 2. Segregation (Designate as Halogenated Organic Waste) A->B C 3. Collection & Labeling (Seal in Compatible Container) B->C D 4. Temporary Storage (Secondary Containment, <90 Days) C->D E 5. EHS Pickup & Transport (Licensed Hazardous Waste Contractor) D->E F 6. Final Disposal (High-Temp Incineration with Scrubber) E->F

Figure 1: End-to-end disposal workflow for halogenated benzothiazole derivatives.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent dermal exposure, inhalation, and environmental leaching[5].

Step 1: Evacuation and Assessment

  • Action: If a large quantity (>50g) is spilled outside a fume hood, evacuate the immediate area and allow the laboratory HVAC system to clear ambient dust before re-entry.

Step 2: PPE Donning

  • Action: Equip a fitted N95 or P100 particulate respirator, chemical safety goggles, and double nitrile gloves.

  • Causality: The compound's high LogP[1] and H336 (STOT SE 3) classification[2] mean it can rapidly absorb through the skin or respiratory tract, causing central nervous system depression.

Step 3: Containment and Collection

  • Action: Cover the powder with an inert, slightly damp absorbent material (e.g., sand or vermiculite) to suppress dust formation[5].

  • Action: Use non-sparking tools (e.g., plastic dustpans) to sweep up the material.

  • Causality: Organic powders suspended in the air can form explosive dust clouds; utilizing non-sparking tools eliminates potential ignition sources.

Step 4: Decontamination

  • Action: Wash the spill area thoroughly with a strong detergent and water solution[5].

  • Causality: The compound's lipophilicity makes plain water highly ineffective for decontamination. Surfactants are required to solubilize and lift the chemical from surfaces.

  • Validation Check: Swab the area and check for residual UV fluorescence (benzothiazoles often exhibit strong UV absorbance[4]) to confirm complete decontamination.

SpillResponse S1 Identify Spill & Evacuate Area S2 Don Appropriate PPE (Respirator, Nitrile Gloves) S1->S2 S3 Contain Spill (Inert Absorbent / Sand) S2->S3 S4 Sweep & Collect (Non-Sparking Tools) S3->S4 S5 Decontaminate Area (Water & Detergent Wash) S4->S5 S6 Dispose as Hazardous Waste S5->S6

Figure 2: Emergency spill response pathway for solid hazardous amines.

References

  • Title: 4-bromo-1,2-thiazol-3-amine — Chemical Substance Information Source: NextSDS URL:[Link]

  • Title: SAFETY DATA SHEET Benzothiazole Source: Synerzine URL: [Link]

  • Title: Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-1,2-benzothiazol-3-amine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic causality. When handling specialized building blocks like 4-Bromo-1,2-benzothiazol-3-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic causality. When handling specialized building blocks like 4-Bromo-1,2-benzothiazol-3-amine (CAS: 1379314-27-8), standard generalized safety protocols are insufficient. This compound is a critical intermediate in the synthesis of antipsychotics and neurodegenerative disease modulators [1, 2], but its unique physicochemical properties demand a targeted, self-validating operational strategy.

Here is the authoritative guide to the protective equipment, handling logistics, and lifecycle management for this brominated heteroaromatic amine.

Mechanistic Toxicology & Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular causality of the compound's hazards. The risks associated with 4-Bromo-1,2-benzothiazol-3-amine stem directly from its structural features [3]:

  • Lipophilic Permeation: The addition of the bromine atom at the 4-position significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid permeation through the stratum corneum and thin-film elastomeric barriers (like standard latex), necessitating specialized glove materials.

  • Electrophilic/Nucleophilic Reactivity: The primary amine acts as a hydrogen bond donor and potential nucleophile, while the brominated aromatic ring can undergo nucleophilic aromatic substitution. In biological systems, this dual reactivity can lead to covalent binding with skin proteins, manifesting as severe allergic contact dermatitis or skin sensitization.

  • Aerosolization Risk: As a fine, crystalline solid, this compound is highly susceptible to triboelectric charging (static buildup). Unmitigated static discharge during weighing can cause immediate aerosolization, leading to inhalation exposure and severe respiratory tract irritation.

PPE Matrix & Operational Logistics

Based on the mechanistic hazard profile, I mandate the following PPE specifications. This table summarizes the quantitative and qualitative requirements for handling this compound safely.

PPE CategorySpecification & Quantitative MetricMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Nitrile (≥8 mil).Brominated aromatics rapidly permeate thin latex. The 8-mil outer layer prevents splash/dust permeation; the inner layer provides a redundant fail-safe.
Respiratory Handled exclusively in a Class II Type A2 BSC or Fume Hood (Face velocity: 80–100 fpm).Prevents inhalation of aerosolized particulates generated by static discharge. N95/P100 masks are only a secondary backup if ventilation fails.
Eye Protection ANSI Z87.1 compliant, snug-fitting chemical splash goggles.The amine functional group is a severe ocular irritant. Standard safety glasses lack the orbital seal required to block fine airborne dust.
Body Protection Flame-retardant (FR) or 100% heavy cotton lab coat with knit cuffs; closed-toe shoes.Knit cuffs prevent the sleeve from dragging through powdered chemical. FR material is required if the subsequent reaction involves flammable solvents.

Operational Workflow & Methodology

The following is a self-validating, step-by-step methodology for weighing and transferring 4-Bromo-1,2-benzothiazol-3-amine. Every step is designed to preemptively neutralize the physical risks of the compound.

Step-by-Step Handling Protocol:

  • Environmental Preparation: Verify the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible reagents, particularly strong oxidizers.

  • Static Mitigation: Wipe the balance pan and surrounding hood surface with an anti-static wipe. You must use a grounded, anti-static micro-spatula (e.g., PTFE-coated or grounded stainless steel) to prevent powder aerosolization.

  • Donning PPE: Don your lab coat, safety goggles, and double nitrile gloves. Inspect the outer gloves for micro-tears.

  • Weighing: Tare a static-dissipative weigh boat. Carefully transfer the required mass of the chemical. Close the source bottle immediately to minimize atmospheric moisture exposure, which can degrade the amine group.

  • Closed-System Transfer: Transfer the solid to the reaction vessel using a wide-bore powder funnel. Rinse the weigh boat and funnel with your reaction solvent (e.g., DMF or DMSO) directly into the vessel. This ensures quantitative transfer and eliminates residual hazardous dust.

  • Decontamination & Doffing: Remove the outer gloves inside the fume hood by turning them inside out. Dispose of them immediately in a designated halogenated solid waste container.

PPE_Workflow Start Pre-Operation: Verify Fume Hood (80-100 fpm) Donning Donning PPE: Double Nitrile, Lab Coat, Goggles Start->Donning Flow verified Weighing Weighing Protocol: Static-Free Spatula & Balance Donning->Weighing PPE secured Transfer Solvent-Rinse Transfer (Eliminates Airborne Dust) Weighing->Transfer Mass recorded Doffing Decontamination: Doff Outer Gloves in Hood Transfer->Doffing Vessel sealed

Operational workflow for the safe handling and transfer of 4-Bromo-1,2-benzothiazol-3-amine.

Spill Response & Waste Disposal Plan

Brominated heteroaromatics require stringent disposal protocols to prevent environmental toxicity and the formation of highly toxic byproducts during destruction [4].

  • Minor Spill Response (<50 g): Do not sweep dry, as this will aerosolize the compound. Cover the spill with damp absorbent pads (using water or a mild surfactant) to suppress dust. Carefully scoop the wetted material using a non-sparking tool into a compatible, sealable waste container. Wipe the area with a solvent that solubilizes the compound (e.g., acetone), followed by standard soap and water.

  • Waste Segregation: Segregate all contaminated consumables (gloves, wipes, weigh boats) into a dedicated "Halogenated Organic Solid Waste" container. Do NOT mix with non-halogenated waste or strong oxidizers. Label clearly with the chemical name, CAS number, and GHS hazard pictograms (Irritant/Harmful).

  • Incineration Logistics: Ensure your institutional waste management contractor utilizes high-temperature incineration (>1100°C) with rapid quenching and alkaline scrubbing systems. This specific thermal profile is scientifically critical to prevent the de novo synthesis of brominated polycyclic aromatic hydrocarbons (BrPAHs) and brominated dioxins during the cooling phase of combustion [4].

References

  • Title: 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation Source: ACS Omega URL: [Link]

  • Title: A computational framework for identifying chemical compounds to bind Apolipoprotein E4 for Alzheimer's disease intervention Source: Frontiers in Pharmacology URL: [Link]

  • Title: Occurrence and Profiles of Chlorinated and Brominated Polycyclic Aromatic Hydrocarbons in Waste Incinerators Source: Environmental Science & Technology URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.